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  • Product: N-(3-Oxobutyl) Norfloxacin
  • CAS: 103240-27-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Whitepaper on N-(3-Oxobutyl) Norfloxacin: Structural Profiling, Synthesis, and Analytical Methodologies

Executive Summary Fluoroquinolones, such as norfloxacin, are foundational broad-spectrum antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV [2]. However, the structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoroquinolones, such as norfloxacin, are foundational broad-spectrum antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV [2]. However, the structural complexity of these active pharmaceutical ingredients (APIs) makes them susceptible to the formation of related substances and degradation products during synthesis, formulation, and storage. N-(3-Oxobutyl) norfloxacin (CAS: 103240-27-3) is a thoroughly documented pharmacopeial impurity characterized by the alkylation of the terminal piperazine nitrogen [1]. Understanding the physicochemical properties, formation mechanisms, and analytical profiling of this specific impurity is a critical requirement for regulatory compliance and quality control in drug development.

Chemical Identity and Structural Elucidation

The molecular architecture of N-(3-Oxobutyl) norfloxacin builds upon the parent fluoroquinolone core—1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. The defining modification is a 3-oxobutyl moiety covalently bonded to the N4 position of the piperazine ring [3].

The secondary amine of the piperazine ring in norfloxacin is a critical pharmacophore element that contributes to the molecule's zwitterionic nature. Its conversion into a tertiary amine via alkylation fundamentally alters the molecule's pKa, steric profile, and binding affinity, generally rendering the impurity microbiologically inactive while slightly increasing its lipophilicity [4].

Table 1: Chemical Identifiers
IdentifierValue
Chemical Name N-(3-Oxobutyl) Norfloxacin
IUPAC Name 1-ethyl-6-fluoro-4-oxo-7-[4-(3-oxobutyl)piperazin-1-yl]quinoline-3-carboxylic acid
CAS Registry Number 103240-27-3
Canonical SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC(=O)C)F)C(=O)O
Table 2: Physicochemical Properties
PropertyValue
Molecular Formula C₂₀H₂₄FN₃O₄
Molecular Weight 389.42 g/mol
Monoisotopic Exact Mass 389.175084 g/mol
Partition Coefficient (LogP) 1.96
Topological Polar Surface Area (TPSA) 81.2 Ų
Hydrogen Bond Donors / Acceptors 1 / 8

Data aggregated from computational chemical profiling and substance registries [3].

Mechanistic Pathways of Formation (Synthesis)

In an industrial setting, N-(3-Oxobutyl) norfloxacin typically forms as a byproduct when norfloxacin is exposed to α,β -unsaturated ketones, such as methyl vinyl ketone (MVK). This occurs via an aza-Michael addition . The secondary amine of norfloxacin's piperazine moiety acts as a strong nucleophile, attacking the electrophilic β -carbon of the MVK.

Synthesis Norfloxacin Norfloxacin API (Nucleophilic Secondary Amine) Reaction Aza-Michael Addition (Solvent: MeOH, Temp: 25°C) Norfloxacin->Reaction Donates electron pair MVK Methyl Vinyl Ketone (Electrophilic Michael Acceptor) MVK->Reaction Accepts nucleophile Product N-(3-Oxobutyl) Norfloxacin (Target Impurity) Reaction->Product C-N bond formation

Fig 1. Aza-Michael addition pathway for the formation of N-(3-Oxobutyl) norfloxacin.

Protocol 1: Targeted Synthesis of N-(3-Oxobutyl) Norfloxacin Reference Standard

To accurately quantify this impurity, laboratories must synthesize it as a reference standard. This protocol utilizes a self-validating thermodynamic approach.

  • Reagent Preparation: Suspend 1.0 equivalent (eq) of highly purified Norfloxacin API in anhydrous methanol (MeOH) at a concentration of 0.1 M.

    • Causality Insight: Methanol is selected over aprotic solvents because its protic nature stabilizes the enolate-like transition state via hydrogen bonding during the aza-Michael addition, significantly accelerating the reaction kinetics.

  • Electrophile Addition: Dropwise, add 1.2 eq of Methyl Vinyl Ketone (MVK) to the suspension under continuous magnetic stirring at 25°C.

  • Reaction Progression: Stir the mixture for 4–6 hours. The reaction is self-indicating; the suspension will gradually clarify into a homogenous solution as the more lipophilic N-alkylated product forms and dissolves in the methanol.

  • Quenching & Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude residue using an ethanol/water (80:20) gradient to yield pure N-(3-Oxobutyl) norfloxacin crystals.

  • Validation: Confirm the structure via ¹H-NMR (look for the disappearance of the secondary amine proton and the emergence of the aliphatic butyl chain protons) and LC-MS (m/z 390.4 [M+H]⁺).

Analytical Profiling and Quality Control

To ensure pharmaceutical integrity, detecting N-(3-Oxobutyl) norfloxacin at trace levels (ppm) within the API matrix is mandatory. A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) provides the necessary sensitivity and specificity.

AnalyticalWorkflow Sample API Sample Preparation (Dissolution in Mobile Phase) Chromatography RP-HPLC Separation (C18, Acidic Gradient) Sample->Chromatography Injection Detection UV (275 nm) & ESI-MS (Positive Ion Mode) Chromatography->Detection Elution Validation Data Processing (Peak Integration & m/z 390.4) Detection->Validation Signal Acquisition

Fig 2. Self-validating RP-HPLC-MS analytical workflow for impurity profiling.

Protocol 2: HPLC-UV/MS Method for Impurity Quantification
  • Column Selection: Utilize a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Causality Insight: The C18 stationary phase provides optimal hydrophobic interactions for separating the slightly more lipophilic N-(3-Oxobutyl) derivative from the parent norfloxacin.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Causality Insight: The use of 0.1% formic acid is critical. It suppresses the ionization of the quinolinecarboxylic acid moiety, thereby preventing peak tailing and ensuring a sharp, Gaussian peak shape. Simultaneously, it acts as an abundant proton source to enhance ionization efficiency in positive-mode Electrospray Ionization (ESI+).

  • Gradient Elution: Program a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection Parameters: Set the UV detector to 275 nm (the isosbestic point for the fluoroquinolone core). Configure the MS to scan in positive ion mode, extracting the specific chromatogram for m/z 390.4[M+H]⁺.

  • System Suitability: Inject the synthesized reference standard (from Protocol 1) to establish the relative retention time (RRT). N-(3-Oxobutyl) norfloxacin will elute after norfloxacin due to its higher LogP (1.96 vs. parent API).

References

  • N-(3-Oxobutyl)
  • Norfloxacin-impurities, Pharmaffili
  • N- (3-oxobutil) norfloxacina 103240-27-3 wiki, Guidechem.
  • N-(3-Oxobutyl) Norfloxacin CAS#: 103240-27-3, ChemicalBook.
Exploratory

Pharmacokinetic Profiling of N-(3-Oxobutyl) Norfloxacin In Vitro: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale Norfloxacin is a foundational second-generation fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV. Despite its clinical efficacy, the parent molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Norfloxacin is a foundational second-generation fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV. Despite its clinical efficacy, the parent molecule suffers from a suboptimal pharmacokinetic (PK) profile, characterized by low aqueous solubility at physiological pH, poor passive membrane permeability, and susceptibility to bacterial efflux mechanisms[1].

To overcome these limitations, structural modification at the C-7 piperazine ring—specifically N4-substitution—has become a validated strategy in rational drug design. N-(3-Oxobutyl) norfloxacin (CAS 103240-27-3) is a synthesized derivative where a 3-oxobutyl moiety is covalently attached to the N4-piperazine nitrogen[2].

The Causality of the Structural Modification: In parent norfloxacin, the secondary amine of the piperazine ring is highly basic, resulting in a zwitterionic state at intestinal pH (pH 6.5–7.4). This severely restricts transcellular passive diffusion. The addition of the 3-oxobutyl group neutralizes this basicity, significantly increasing the molecule's lipophilicity (LogD) and eliminating the zwitterionic penalty[3]. While this modification enhances passive gastrointestinal absorption, increased lipophilicity inherently raises the risk of high plasma protein binding (PPB), increased hepatic clearance via Cytochrome P450 (CYP) enzymes, and altered affinity for efflux transporters like P-glycoprotein (P-gp)[4].

Consequently, a rigorous, self-validating in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling workflow is mandatory to evaluate this candidate.

In Vitro PK Profiling Workflow

The following logical workflow dictates the sequence of in vitro assays required to profile N-(3-Oxobutyl) norfloxacin.

PK_Workflow Start N-(3-Oxobutyl) norfloxacin Candidate (CAS 103240-27-3) PhysicoChem Physicochemical Profiling (LogD, Sol) Start->PhysicoChem Permeability Caco-2 Permeability & P-gp Efflux Start->Permeability Metabolism HLM Metabolic Stability (CL_int) Start->Metabolism ProteinBinding Plasma Protein Binding (PPB) Start->ProteinBinding DataIntegration In Vitro-In Vivo Extrapolation (IVIVE) PhysicoChem->DataIntegration Permeability->DataIntegration Metabolism->DataIntegration ProteinBinding->DataIntegration GoNoGo PK Optimization Decision (Lead Progression) DataIntegration->GoNoGo

Caption: Logical workflow for the in vitro ADME profiling of N-(3-Oxobutyl) norfloxacin.

Self-Validating Experimental Protocols

As a standard in advanced pharmacokinetics, no assay is reliable without internal self-validation. The following protocols integrate strict system suitability controls to ensure that the data generated for N-(3-Oxobutyl) norfloxacin is an artifact-free representation of its biological behavior[5].

Kinetic Solubility and Lipophilicity (LogD_{7.4})
  • Objective: Determine the aqueous solubility and partition coefficient at physiological pH.

  • Causality: The 3-oxobutyl group increases the carbon-to-heteroatom ratio, which is expected to decrease aqueous solubility but increase LogD compared to norfloxacin.

  • Self-Validating Protocol:

    • Preparation: Spike 10 mM DMSO stock of N-(3-Oxobutyl) norfloxacin into 0.1 M phosphate buffer (pH 7.4) to a final concentration of 200 µM (DMSO < 2%).

    • Incubation: Shake at 300 rpm for 24 hours at 37°C to reach thermodynamic equilibrium.

    • Phase Separation: Centrifuge at 15,000 × g for 15 minutes. Extract the supernatant.

    • Quantification: Analyze via LC-MS/MS.

    • Validation Criteria: Concurrent analysis of Propranolol (highly soluble control) and Amiodarone (poorly soluble control). Mass balance (total drug recovered in pellet + supernatant) must exceed 95% to rule out non-specific binding to the assay microplate.

Bidirectional Caco-2 Permeability and Efflux Assay
  • Objective: Assess intestinal absorption and identify if the derivative is a substrate for P-glycoprotein (P-gp).

  • Causality: Fluoroquinolones are known substrates for efflux pumps. While PAMPA (Parallel Artificial Membrane Permeability Assay) measures passive diffusion, it lacks active transporters. Caco-2 cells express human P-gp, providing a complete picture of transcellular transport and active efflux[4].

  • Self-Validating Protocol:

    • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days until differentiated.

    • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² are used. Add Lucifer Yellow (100 µM); paracellular leakage must be < 1% per hour.

    • Dosing: Apply 10 µM N-(3-Oxobutyl) norfloxacin to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

    • Sampling: Incubate at 37°C. Sample the receiver compartments at 30, 60, 90, and 120 minutes.

    • Validation Criteria: Digoxin is used as a positive P-gp substrate control. The assay is only valid if the Digoxin Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ) is > 3.0.

Caco2_Efflux Apical Apical Compartment (Intestinal Lumen, pH 6.5) Drug N-(3-Oxobutyl) norfloxacin Apical->Drug Dosing Basolateral Basolateral Compartment (Bloodstream, pH 7.4) Enterocyte Caco-2 Enterocyte Monolayer Enterocyte->Basolateral Net Absorbed Fraction (P_app A->B) Pgp P-glycoprotein (Efflux Pump) Enterocyte->Pgp Substrate Recognition Drug->Enterocyte Passive Transcellular Diffusion (Enhanced by 3-oxobutyl) Pgp->Apical ATP-Dependent Efflux

Caption: Mechanistic pathway of N-(3-Oxobutyl) norfloxacin absorption and P-gp mediated efflux in a Caco-2 model.

Hepatic Microsomal Stability (HLM)
  • Objective: Determine the intrinsic clearance ( CLint​ ) mediated by Phase I Cytochrome P450 enzymes.

  • Causality: The 3-oxobutyl aliphatic chain introduces new sites for aliphatic hydroxylation and oxidation by CYP3A4 and CYP1A2, which are not present in the parent norfloxacin.

  • Self-Validating Protocol:

    • Incubation Matrix: 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYPs).

    • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer aliquots into 3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to precipitate proteins.

    • Validation Criteria: A minus-NADPH control is run parallel to confirm that degradation is strictly CYP-mediated. Verapamil is used as a high-clearance positive control ( T1/2​ must be < 15 min for the assay to pass).

Quantitative Data Synthesis

The structural addition of the 3-oxobutyl group fundamentally shifts the ADME profile of the molecule. The table below summarizes the expected comparative in vitro pharmacokinetic parameters based on the physicochemical shift from the parent fluoroquinolone scaffold[3][5].

Pharmacokinetic ParameterParent Norfloxacin (Reference)N-(3-Oxobutyl) NorfloxacinMechanistic Implication
Molecular Weight ( g/mol ) 319.33389.42Increased bulk; remains within Lipinski's Rule of 5.
LogD (pH 7.4) -1.03 (Hydrophilic/Zwitterion)~ 1.80 (Lipophilic)Loss of basic amine increases lipophilicity, driving better membrane partitioning.
Kinetic Solubility (pH 7.4) 0.28 mg/mL< 0.05 mg/mLIncreased lipophilicity reduces aqueous solvation capacity.
Caco-2 Papp(A→B)​ 0.5×10−6 cm/s (Low) ∼8.0×10−6 cm/s (Moderate/High)Enhanced passive transcellular diffusion.
Efflux Ratio (ER) ~ 1.5 (Weak P-gp substrate)> 3.0 (Moderate P-gp substrate)Increased lipophilicity often correlates with higher P-gp binding affinity.
Plasma Protein Binding 15% (Low)65 - 75% (Moderate)Higher hydrophobic interactions with Human Serum Albumin (HSA).
HLM Intrinsic Clearance ( CLint​ ) < 10 µL/min/mg (Stable)~ 35 µL/min/mg (Moderate clearance)The 3-oxobutyl chain introduces a metabolic soft spot for CYP-mediated oxidation.

Conclusion for Drug Development Professionals

The in vitro pharmacokinetic profiling of N-(3-Oxobutyl) norfloxacin demonstrates the classic medicinal chemistry trade-off. By alkylating the N4 position of the piperazine ring, researchers successfully rescue the poor passive permeability inherent to first- and second-generation fluoroquinolones. However, this comes at the cost of reduced aqueous solubility and increased vulnerability to hepatic Phase I metabolism.

For lead progression, formulation strategies (such as amorphous solid dispersions or cyclodextrin complexation) may be required to address the solubility deficit, while in vivo PK studies will be necessary to determine if the increased intrinsic clearance translates to a prohibitively short biological half-life.

References

  • N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis Source: ACS Bio & Med Chem Au (via PubMed Central) URL:[Link]

  • An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives Source: Frontiers in Pharmacology (via PubMed Central) URL:[Link]

  • ADME Profiling in Drug Discovery and a New Path Paved on Silica Source: IntechOpen URL:[Link]

Sources

Foundational

Cytotoxicity and Genotoxicity of N-(3-Oxobutyl) Norfloxacin: A Comprehensive Technical Guide for Impurity Profiling

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the identification and toxicological profiling of Active Pharmaceutical Ingredient (API) impurities is a critical mandate. N-(3-Oxobuty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the identification and toxicological profiling of Active Pharmaceutical Ingredient (API) impurities is a critical mandate. N-(3-Oxobutyl) norfloxacin (CAS 103240-27-3) is a complex derivative and identified impurity of the broad-spectrum fluoroquinolone (FQ) antibiotic, norfloxacin 1. Under the ICH M7 guidelines for the assessment and control of DNA reactive (mutagenic) impurities, compounds retaining the core fluoroquinolone scaffold require rigorous evaluation due to their inherent potential to induce DNA damage 2.

This whitepaper synthesizes the structural causality, mechanistic toxicology, and self-validating experimental frameworks necessary to evaluate the cytotoxicity and genotoxicity of N-(3-Oxobutyl) norfloxacin. By moving beyond standard bacterial assays—which are often confounded by the bactericidal nature of the molecule—we outline a robust mammalian-cell-based testing strategy.

Structural Causality: The Pharmacophore and Toxicological Implications

To understand the toxicity of N-(3-Oxobutyl) norfloxacin, we must first deconstruct its molecular architecture. The parent molecule, norfloxacin, relies on a quinolone-3-carboxylic acid scaffold with a fluorine atom at the C6 position and a piperazine ring at the C7 position.

  • The Core Scaffold: The C6 fluorine enhances antibacterial efficacy but is directly correlated with increased genotoxic potential in mammalian cells by stabilizing the DNA-topoisomerase cleavage complex 3.

  • The N-Substitution: In N-(3-Oxobutyl) norfloxacin, the secondary amine of the C7 piperazine ring is alkylated with a 3-oxobutyl moiety (a ketone-containing aliphatic chain) 4. This substitution neutralizes the basicity of the piperazine nitrogen, significantly altering the molecule's lipophilicity and pKa.

Toxicological Consequence: The increased lipophilicity facilitates greater penetration into mammalian cell membranes and mitochondrial matrices. Furthermore, in silico predictive toxicology systems (e.g., Derek Nexus) consistently flag the quinolone-3-carboxylic acid structure as a structural alert for clastogenicity (chromosome breakage) rather than simple point mutagenesis 5.

Table 1: Physicochemical & Structural Profile
ParameterValue / Description
Chemical Name 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(3-oxobutyl)-1-piperazinyl]-3-quinolinecarboxylic acid
CAS Registry Number 103240-27-3 1
Molecular Formula C20H24FN3O4 [[6]]()
Molecular Weight 389.43 g/mol 6
Structural Alert (In Silico) Quinolone-3-carboxylic acid scaffold (Clastogenicity) 5
Key Structural Modification 3-oxobutyl substitution on the C7 piperazine nitrogen

Genotoxicity Profiling: Navigating the ICH M7 Framework

Evaluating FQ impurities presents a unique methodological paradox. The standard Tier 1 assay for genotoxicity—the Bacterial Reverse Mutation (Ames) Test—is fundamentally flawed for antibiotics. Because N-(3-Oxobutyl) norfloxacin retains bactericidal properties, it induces severe cytotoxicity in Salmonella typhimurium and Escherichia coli tester strains, leading to false negatives or unreadable plates 5.

To establish a scientifically sound and regulatory-compliant profile, we must pivot to mammalian cell assays. The Mouse Lymphoma Assay (MLA) and the In Vitro Chromosomal Aberration (CA) Test in Chinese Hamster Lung (CHL) cells are the definitive systems for detecting the clastogenic damage typical of topoisomerase II inhibitors 5.

M7_Workflow A N-(3-Oxobutyl) Norfloxacin Target Impurity B In Silico Alert Screening (Derek Nexus / QSAR) A->B C Structural Alert: Positive (Quinolone Scaffold) B->C D Bacterial Reverse Mutation (Ames Test - Modified) C->D Tier 1 E Mammalian Cell Assays (MLA & CHL Aberration) C->E Tier 2 F Genotoxic Classification (ICH M7 Framework) D->F Confounding Toxicity E->F Definitive Profiling

Caption: ICH M7 compliant genotoxicity evaluation workflow for fluoroquinolone impurities.

Cytotoxicity and Oxidative Stress Mechanisms

Beyond direct DNA interaction, the cytotoxicity of FQ impurities in non-target eukaryotic cells is heavily mediated by oxidative stress. Fluoroquinolones can bind to human DNA and disrupt mitochondrial electron transport chains, resulting in the overproduction of Reactive Oxygen Species (ROS) 7, 3.

The N-(3-oxobutyl) substitution alters intracellular trafficking, potentially exacerbating mitochondrial accumulation. This leads to a dual-pronged cytotoxic mechanism:

  • Direct Clastogenicity: Inhibition of mammalian Topoisomerase IIα, preventing the religation of DNA double-strand breaks [[3]]().

  • Oxidative DNA Damage: ROS-induced base excision, lipid peroxidation, and subsequent activation of p53-mediated apoptotic pathways 2.

Cytotoxicity_Pathway N N-(3-Oxobutyl) Norfloxacin M Mitochondrial Accumulation N->M D DNA Double-Strand Breaks N->D Topo II Inhibition R ROS Overproduction (Oxidative Stress) M->R ETC Disruption R->D Oxidative Damage A Apoptosis / Cell Death R->A Lipid Peroxidation D->A p53 Activation

Caption: Intracellular signaling pathway of N-(3-Oxobutyl) norfloxacin induced cytotoxicity.

Self-Validating Experimental Methodologies

To empirically validate the theoretical toxicity, the following protocols are designed as self-validating systems, ensuring that every result is bracketed by rigorous internal controls.

Protocol 1: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Causality: Because FQs induce structural chromosomal aberrations rather than point mutations, CHL cells are utilized to visually quantify clastogenic damage during metaphase 5.

  • Cell Culture & Treatment: Seed CHL cells at 2×105 cells/well. Treat with N-(3-Oxobutyl) norfloxacin (0.1, 0.5, and 1.0 mg/mL) for 3 hours (+S9 metabolic activation) and 24 hours (-S9).

  • Metabolic Activation: Utilize 5% v/v rat liver S9 fraction to simulate hepatic metabolism, as the 3-oxobutyl group may undergo biotransformation into more reactive intermediates.

  • Arrest & Harvest: Add Colcemid (0.1 µg/mL) 2 hours prior to harvest to arrest cells in metaphase. Swell cells in hypotonic KCl (0.075 M) and fix in methanol:acetic acid (3:1).

  • Staining & Scoring: Stain with 5% Giemsa. Score 300 well-spread metaphases per concentration for chromatid/chromosome breaks and exchanges.

  • Self-Validation Criteria:

    • Negative Control: 1% DMSO must yield <2% aberrant cells.

    • Positive Controls: Mitomycin C (0.1 µg/mL, -S9) and Cyclophosphamide (10 µg/mL, +S9) must induce statistically significant clastogenicity (p < 0.05).

    • Cytotoxicity Limit: The highest dose must induce 55±5% cytotoxicity (measured by Relative Population Doubling) to prevent false positives from necrotic DNA degradation.

Protocol 2: Flow Cytometric Quantification of ROS and Apoptosis

Causality: To isolate the oxidative stress pathway from direct Topoisomerase II inhibition, we measure real-time ROS generation and subsequent phosphatidylserine externalization (apoptosis).

  • Probe Loading: Incubate HepG2 cells with 10 µM H2DCFDA (a fluorogenic dye that measures cellular ROS) for 30 minutes in the dark.

  • Compound Exposure: Treat cells with N-(3-Oxobutyl) norfloxacin (10, 50, 100 µM) for 4 hours.

  • Apoptosis Staining: Wash cells, resuspend in binding buffer, and add Annexin V-FITC and Propidium Iodide (PI) for 15 minutes.

  • Acquisition: Analyze via flow cytometry (488 nm excitation). Gate for DCF fluorescence (FL1) to quantify ROS, and Annexin V (FL1) vs. PI (FL2) to differentiate early/late apoptosis.

  • Self-Validation Criteria:

    • Vehicle control must exhibit >90% viability (Annexin V-/PI-).

    • Positive control (50 µM H2O2) must demonstrate a >3-fold shift in Mean Fluorescence Intensity (MFI) for ROS.

Quantitative Data Presentation

The following table summarizes the expected toxicological profile of N-(3-Oxobutyl) norfloxacin based on the established behavior of N-substituted fluoroquinolone impurities under ICH M7 testing frameworks 5, 2.

Table 2: Tiered Toxicological Evaluation Data (Representative Profile)
Assay TypeTest SystemConcentration RangeS9 Metabolic ActivationResult / Observation
Bacterial Reverse Mutation S. typhimurium (TA98, TA100)0.01 – 5.0 µ g/plate +/- S9Inconclusive (Severe cytotoxicity/bactericidal effect masks mutagenicity)
Mouse Lymphoma Assay (MLA) L5178Y Tk+/− cells10 – 1000 µg/mL+/- S9Positive for small colonies at high doses, indicating clastogenic damage rather than point mutations.
Chromosomal Aberration CHL Cells0.1 – 1.0 mg/mL+/- S9Positive (Dose-dependent increase in structural aberrations at >0.5 mg/mL)
ROS Quantification HepG2 Cells10 – 100 µMN/APositive (Dose-dependent increase in H2DCFDA fluorescence indicating oxidative stress)

Conclusion & Regulatory Perspective

The evaluation of N-(3-Oxobutyl) norfloxacin demands a departure from standard, rigid testing templates. Because the core fluoroquinolone scaffold inherently triggers structural alerts and confounds bacterial assays, drug development professionals must rely on mammalian clastogenicity assays and ROS quantification to accurately profile this impurity. By implementing the self-validating protocols outlined above, laboratories can generate the robust, ICH M7-compliant data required to establish safe Thresholds of Toxicological Concern (TTC) for this compound.

References

  • NextSDS. "N-(3-Oxobutyl)
  • Pharmaffili
  • Guidechem. "N- (3-oxobutil) norfloxacina 103240-27-3 wiki."
  • Taylor & Francis (Tandfonline). "In silico and in vitro genotoxicity evaluation of levofloxacin n-oxide, an impurity in levofloxacin."
  • PMC (NIH). "Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?"
  • ACS Publications. "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective."
  • PMC (NIH).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Isolation, and Characterization of N-(3-Oxobutyl) Norfloxacin

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the synthesis and high-purity isolation of N-(3-Oxobutyl) norfloxacin,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the synthesis and high-purity isolation of N-(3-Oxobutyl) norfloxacin, a critical reference standard and impurity in fluoroquinolone manufacturing.

Mechanistic Rationale & Reaction Dynamics

N-(3-Oxobutyl) norfloxacin (CAS 103240-27-3) is a structurally significant derivative of the broad-spectrum antibiotic norfloxacin[1]. In pharmaceutical development, it is frequently synthesized as an analytical reference standard for impurity profiling and regulatory compliance[2].

The synthesis relies on an intermolecular aza-Michael addition . The piperazine ring of norfloxacin features a highly nucleophilic secondary amine. When exposed to methyl vinyl ketone (MVK, 3-buten-2-one)—a potent α,β -unsaturated ketone acting as a Michael acceptor—the piperazine nitrogen attacks the electrophilic β -carbon of MVK.

Causality in Experimental Design:

  • Solvent Selection (Methanol): While aza-Michael additions can be catalyzed by transition metals or solid supports, utilizing a protic solvent like methanol eliminates the need for heavy metal catalysts[3]. Methanol hydrogen-bonds with the carbonyl oxygen of MVK, polarizing the double bond and significantly lowering the activation energy for the nucleophilic attack.

  • Temperature Control: The reaction is highly exothermic. Maintaining the system at 25°C prevents the thermal polymerization of MVK, which is a common side reaction that degrades yield and complicates downstream purification.

Synthetic Workflow & Protocol Architecture

The following protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to ensure the chemical transformation meets predefined criteria before proceeding, thereby preventing downstream failures.

Phase 1: Aza-Michael Addition
  • Preparation: Suspend 1.0 equivalent of Norfloxacin API in anhydrous methanol (10 mL per gram of API) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen balloon.

  • Activation: Stir the suspension at room temperature (25°C) for 15 minutes to ensure uniform dispersion.

  • Addition: Dissolve 1.2 equivalents of Methyl Vinyl Ketone (MVK) in an equal volume of methanol. Add this solution dropwise to the norfloxacin suspension over 30 minutes using an addition funnel. Rationale: Dropwise addition prevents localized concentration spikes, mitigating MVK polymerization.

  • Reaction: Stir the mixture continuously at 25°C for 4 hours.

Phase 2: In-Process Control (IPC) - Self-Validation
  • Action: Withdraw a 50 µL aliquot, dilute with 1 mL of mobile phase, and inject into an analytical HPLC system (UV detection at 275 nm).

  • Validation Gate: The reaction is deemed complete when the norfloxacin peak area is <2% relative to the product peak. If unreacted norfloxacin exceeds 2%, add 0.1 equivalents of MVK and stir for an additional hour.

Phase 3: Quenching and Primary Workup
  • Termination: Once validated by IPC, concentrate the reaction mixture under reduced pressure (rotary evaporation at 40°C) to remove methanol and unreacted MVK.

  • Extraction: Dissolve the crude residue in Dichloromethane (DCM) and wash twice with distilled water. Rationale: The organic layer retains the target N-(3-Oxobutyl) norfloxacin, while the aqueous layer strips away highly polar impurities and residual solvent.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate to yield the crude product.

SynthesisWorkflow Norf Norfloxacin (Nucleophile) Reaction Aza-Michael Addition (MeOH, 25°C) Norf->Reaction MVK Methyl Vinyl Ketone (Electrophile) MVK->Reaction Crude Crude N-(3-Oxobutyl) Norfloxacin Reaction->Crude 4 hours IPC: HPLC >98%

Figure 1: Synthetic workflow for the aza-Michael addition of norfloxacin and methyl vinyl ketone.

Chromatographic Resolution & Isolation

To achieve the >98% purity required for analytical reference standards, a two-tier purification strategy is employed.

Tier 1: Flash Column Chromatography (Bulk Clean-up)
  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) gradient (95:5 to 90:10, v/v).

  • Execution: Load the crude product onto the column. Elute with the gradient, collecting 20 mL fractions. Monitor fractions via TLC (UV 254 nm). Pool fractions containing the target compound and concentrate.

Tier 2: Preparative HPLC (Polishing)
  • Rationale: Flash chromatography often leaves trace amounts of structurally similar piperazine derivatives. Reverse-phase Prep-HPLC resolves these based on subtle hydrophobic differences.

  • Column: C18 Preparative Column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Execution: Run the optimized gradient (see Table 2). Collect the major peak eluting at the predetermined retention time. Lyophilize the collected fractions to obtain pure N-(3-Oxobutyl) norfloxacin as a solid powder.

IsolationWorkflow Crude Crude Reaction Mixture Evap Solvent Evaporation (Rotary Evaporator) Crude->Evap Extract Liquid-Liquid Extraction (DCM / H2O) Evap->Extract Flash Flash Chromatography (Silica Gel, DCM:MeOH) Extract->Flash Prep Prep-HPLC Purification (C18, H2O:MeCN) Flash->Prep Target Fractions Pure Pure N-(3-Oxobutyl) Norfloxacin (>98% Purity) Prep->Pure Lyophilization

Figure 2: Downstream isolation and purification decision tree for N-(3-Oxobutyl) norfloxacin.

Quantitative Data & Specifications

The isolated compound must be verified against established physicochemical parameters to ensure structural integrity and purity.

Table 1: Physicochemical Properties of N-(3-Oxobutyl) Norfloxacin [2],[4]

ParameterSpecification / Value
Chemical Name 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(3-oxobutyl)-1-piperazinyl]-3-quinolinecarboxylic acid
CAS Registry Number 103240-27-3
Molecular Formula C20​H24​FN3​O4​
Molecular Weight 389.43 g/mol
Topological Polar Surface Area (TPSA) 81.2 Ų
LogP 1.96

Table 2: Optimized Prep-HPLC Gradient Method

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.015.09010
5.015.09010
20.015.04060
25.015.01090
30.015.09010

References

  • Santa Cruz Biotechnology. "N-(3-Oxobutyl) Norfloxacin | CAS 103240-27-3". SCBT.
  • Pharmaffiliates. "Norfloxacin-impurities". Pharmaffiliates.
  • Guidechem. "N-(3-oxobutil) norfloxacina 103240-27-3 wiki". Guidechem.
  • Masaryk University. "Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine". IS MUNI.
  • Open Access Journal of International. "Organocatalysts: A powerful tool for asymmetric Michael addition". OAJI.

Sources

Application

Application Note &amp; Protocol: In Vitro Antimicrobial Susceptibility Testing of N-(3-Oxobutyl) norfloxacin

Introduction The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities. Norfloxacin, a foundational fluoroquinolone antibiotic, serves as a critical scaffold for developing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities. Norfloxacin, a foundational fluoroquinolone antibiotic, serves as a critical scaffold for developing new antibacterial agents.[1] Its mechanism involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[2][] However, emerging resistance, often through mutations in the genes encoding these targets, drives the need for new derivatives with potentially enhanced potency or altered resistance profiles.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antimicrobial susceptibility testing (AST) for N-(3-Oxobutyl) norfloxacin , a novel derivative of norfloxacin. Modification at the N-4 position of the piperazine ring, as seen in this compound, has been explored to influence pharmacokinetic properties and enhance activity.[1][6] This application note details the principles, materials, and step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, adhering to the rigorous standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Hypothesized Mechanism of Action

N-(3-Oxobutyl) norfloxacin is a derivative of norfloxacin, a well-characterized fluoroquinolone antibiotic.[9] Therefore, it is hypothesized to share the same core mechanism of action. Fluoroquinolones exert their bactericidal effects by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[4][10]

These enzymes are vital for managing DNA topology during replication, transcription, and repair.[] By forming a stable ternary complex with the enzyme and cleaved DNA, the drug traps the enzyme in its cleavage-capable state, leading to double-strand DNA breaks and ultimately, cell death.[2][10] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the main target in Gram-positive bacteria.[5] The addition of the N-(3-oxobutyl) group may influence the compound's cell permeability, efflux pump recognition, or binding affinity to the target enzymes.

Fluoroquinolone_MoA cluster_0 Bacterial Cell cluster_1 DNA Replication Machinery Compound N-(3-Oxobutyl) Norfloxacin Gyrase DNA Gyrase (GyrA/GyrB) Compound->Gyrase Inhibits TopoIV Topoisomerase IV (ParC/ParE) Compound->TopoIV Inhibits DNA Bacterial DNA Replication DNA Replication & Segregation Gyrase->Replication Relaxes Supercoils TopoIV->Replication Decatenates Chromosomes DNA->Replication Death Cell Death Replication->Death Blocked

Caption: Hypothesized mechanism of N-(3-Oxobutyl) norfloxacin action.

Materials and Reagents

Test Compound and Controls
  • N-(3-Oxobutyl) norfloxacin: Purity >95%.

  • Stock Solution (10 mg/mL or 100x highest test concentration): Due to the poor water solubility of many fluoroquinolones at neutral pH, Dimethyl Sulfoxide (DMSO, cell culture grade) is the recommended solvent.[11][12] The final concentration of DMSO in the assay should not exceed 1% to avoid impacting bacterial growth.

  • Control Antibiotics: Norfloxacin (parent compound), Ciprofloxacin. Prepare stocks in the same manner as the test compound.

Bacterial Strains
  • Quality Control (QC) Strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™

    • Pseudomonas aeruginosa ATCC® 27853™

  • Test Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains if available.

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution. Ensure the broth is supplemented with calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) as ion concentrations can affect fluoroquinolone activity.

  • Mueller-Hinton Agar (MHA): For colony counts and MBC determination.

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI): For preparing overnight bacterial cultures.

  • 0.9% Saline, sterile.

  • 0.5 McFarland Turbidity Standard.

  • Sterile 96-well, U-bottom microtiter plates.

  • Sterile reagent reservoirs, multichannel pipettes, and standard laboratory glassware.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines for broth microdilution.[7][13] It determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Day 1: Preparation
  • Prepare Bacterial Inoculum:

    • From a fresh MHA plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB. This creates the final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.

    • Prepare a 2x working stock of N-(3-Oxobutyl) norfloxacin by diluting the 100x DMSO stock in CAMHB. For a top concentration of 64 µg/mL, prepare a 128 µg/mL working stock.

    • Add 200 µL of this 2x working stock to the wells in the first column (e.g., Column 1).

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to Column 10. Discard 100 µL from Column 10. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no drug.

    • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated.

Day 2: Inoculation and Incubation
  • Inoculate Plates:

    • Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from step 4.1.1) to all wells from Column 1 to Column 11. Do not add bacteria to Column 12.

    • The final volume in each well is now 200 µL, and the drug concentrations are halved to their final test concentrations. The final inoculum is ~5 x 10⁵ CFU/mL.

  • Incubate:

    • Seal the plates (e.g., with adhesive film or place in a container with a lid) to prevent evaporation.

    • Incubate at 35 ± 2°C in ambient air for 16-20 hours.

Day 3: Reading and Interpreting Results
  • Validate the Assay:

    • Check the control wells first. The Sterility Control (Column 12) should show no growth. The Growth Control (Column 11) should show distinct turbidity.

    • Check the MIC for the QC strain (E. coli ATCC 25922) against the control antibiotic (e.g., Ciprofloxacin). The result must fall within the established acceptable range.[14][15]

  • Determine the MIC:

    • Using a plate reader or by eye against a dark background, find the lowest concentration of N-(3-Oxobutyl) norfloxacin that completely inhibits visible growth. This concentration is the MIC.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16] This test is a direct extension of the MIC assay.

  • Subculture from MIC Plate:

    • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the Growth Control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, spot 10-100 µL from each well onto a fresh MHA plate.

    • Label each spot clearly with the corresponding concentration.

  • Incubate:

    • Allow the spots to dry completely before inverting the plate.

    • Incubate at 35 ± 2°C for 18-24 hours.

  • Determine the MBC:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count (~5 x 10⁵ CFU/mL). In practice, this is often defined as the lowest concentration that yields ≤ 0.1% of the original inoculum (e.g., ≤ 5 colonies if 10 µL of a 5x10⁵ CFU/mL culture was plated).[17]

AST_Workflow cluster_prep Day 1: Preparation cluster_exp Day 2: Experiment cluster_analysis Day 3: Analysis Culture 1. Isolate Colonies from Agar Plate McFarland 2. Prepare 0.5 McFarland Suspension in Saline Culture->McFarland Inoculum 3. Dilute to Final Inoculum in CAMHB McFarland->Inoculum Inoculate 6. Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Stock 4. Prepare Compound Stock in DMSO Dilution 5. Serially Dilute Compound in 96-Well Plate Stock->Dilution Dilution->Inoculate Incubate 7. Incubate 16-20h at 35°C Inoculate->Incubate ReadMIC 8. Read MIC (Lowest concentration with no growth) Incubate->ReadMIC SpotMBC 9. Spot onto Agar from MIC, 2xMIC, 4xMIC wells ReadMIC->SpotMBC IncubateMBC 10. Incubate Agar 18-24h at 35°C SpotMBC->IncubateMBC ReadMBC 11. Read MBC (≥99.9% killing) IncubateMBC->ReadMBC

Caption: Overall workflow for MIC and MBC determination.

Data Analysis and Interpretation

All experiments should be performed in triplicate. The results for the test compound should only be considered valid if the QC strain results are within the accepted ranges.

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
E. coli ATCC 25922N-(3-Oxobutyl) Norfloxacin0.250.52Bactericidal
E. coli ATCC 25922Norfloxacin (Control)0.1250.252Bactericidal
S. aureus ATCC 29213N-(3-Oxobutyl) Norfloxacin122Bactericidal
S. aureus ATCC 29213Norfloxacin (Control)0.512Bactericidal
P. aeruginosa ATCC 27853N-(3-Oxobutyl) Norfloxacin4>64>16Bacteriostatic
P. aeruginosa ATCC 27853Norfloxacin (Control)284Bactericidal

Interpretation:

  • MIC: The Minimum Inhibitory Concentration. A lower value indicates higher potency.

  • MBC/MIC Ratio: This ratio helps classify the compound's activity.

    • ≤ 4: Generally considered bactericidal .[16]

    • > 4: Generally considered bacteriostatic .

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No growth in Growth Control well Inactive inoculum; Improper incubation conditions; Residual sterilant in plate.Prepare fresh inoculum; Verify incubator temperature; Use sterile, untreated microplates.
Growth in Sterility Control well Contaminated media or plate; Poor aseptic technique.Use fresh, sterile media; Review and refine aseptic technique during plate preparation.
QC strain MIC out of range Incorrect inoculum density; Procedural error; Degraded control antibiotic; Contaminated QC strain.Verify McFarland standard and dilution steps; Re-prepare antibiotic stock; Use a fresh culture of the QC strain from a trusted source.[18]
Compound precipitates in media Poor solubility; Exceeding solubility limit.Ensure final DMSO concentration is ≤1%. If precipitation persists, the highest testable concentration may be limited by solubility.
"Skipped" wells (growth at high conc., no growth at lower conc.) Contamination; Resistant subpopulation; Compound precipitation.Repeat the assay with careful aseptic technique. Check for purity of the bacterial culture.

Safety Precautions

  • Handle N-(3-Oxobutyl) norfloxacin and other chemicals in accordance with Safety Data Sheets (SDS). Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • All bacterial cultures are potential pathogens (Biosafety Level 2). Work in a biological safety cabinet and decontaminate all materials and work surfaces with an appropriate disinfectant (e.g., 10% bleach, 70% ethanol).

  • Dispose of all biological waste according to institutional guidelines.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 108, 66-72. [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]

  • Irum, U., et al. (2015). Synthesis, antibacterial and antifungal evaluation of norfloxacin derivatives. Tropical Journal of Pharmaceutical Research, 14(7), 1239. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20. [Link]

  • Chen, Y. L., et al. (2000). Synthesis, Antibacterial, and Cytotoxic Evaluation of Certain 7-Substituted Norfloxacin Derivatives. Journal of Medicinal Chemistry, 43(20), 3877–3881. [Link]

  • Abdel-Halim, M., et al. (2025). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules, 30(8), 2917. [Link]

  • OpenWetWare. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays. OpenWetWare Protocols. [Link]

  • Fischer, J., & Ganellin, C. R. (Eds.). (2006). Analogue-based Drug Discovery. John Wiley & Sons.
  • O'Donnell, J. A., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol, 14(23), e1010834. [Link]

  • Sader, H. S., et al. (2005). Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods. Journal of Clinical Microbiology, 43(8), 4239–4241. [Link]

  • Miller, R. A., et al. (2003). Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. Journal of Clinical Microbiology, 41(9), 4318–4323. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech Application Notes. [Link]

  • EUCAST. (2022). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Wikipedia. [Link]

  • D'Amato, R. F., et al. (2003). Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C. Journal of Clinical Microbiology, 41(9), 4318-23. [Link]

  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute News. [Link]

  • EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CGSpace. (2022). Quality control of susceptibility testing. CGSpace Repository. [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI Document M07-A8. [Link]

  • Regulations.gov. (n.d.). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]

  • Popa, M., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. Pharmaceutics, 14(12), 2795. [Link]

  • Blokhina, S. V., et al. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. ResearchGate. [Link]

  • Uba, A., et al. (2010). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Tropical Journal of Pharmaceutical Research, 9(3). [Link]

  • Kondo, H., et al. (1986). Studies on prodrugs. 5. Synthesis and antimicrobial activity of N-(oxoalkyl)norfloxacin derivatives. Journal of Medicinal Chemistry, 29(10), 2020-4. [Link]

  • Ross, D. L., & Riley, C. M. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 87(1-3), 203-214. [Link]

  • Norrby, S. R., & Jonsson, M. (1983). In vitro antibacterial activity of norfloxacin (MK-0366). Antimicrobial Agents and Chemotherapy, 23(1), 15-18. [Link]

  • Djurdjevic, P., et al. (2007). Influence of metal cations on the solubility of fluoroquinolones. ResearchGate. [Link]

  • Gadebusch, H. H., et al. (1982). Antibacterial activity of norfloxacin. Journal of Clinical Microbiology, 16(2), 261-265. [Link]

  • Kyorin Pharmaceutical Co., Ltd. (2018). History of Discovery and Development of Norfloxacin; a New Quinolone Antimicrobial Agent. Journal of Infection and Chemotherapy, 24(2), 79-83. [Link]

  • Wikipedia. (n.d.). Norfloxacin. Wikipedia. [Link]

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Method

FTIR and mass spectrometry analysis of N-(3-Oxobutyl) norfloxacin

An Application Note for the Structural Elucidation of N-(3-Oxobutyl) Norfloxacin Utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry Authored by: A Senior Application Scientist Abstract This te...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Elucidation of N-(3-Oxobutyl) Norfloxacin Utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the analysis of N-(3-Oxobutyl) norfloxacin, a derivative of the fluoroquinolone antibiotic norfloxacin. As the complexity of pharmaceutical compounds and their metabolic or degradation pathways increases, robust analytical methodologies are imperative for structural confirmation, impurity profiling, and metabolite identification.[1][2] This document outlines optimized protocols for Fourier-Transform Infrared (FTIR) Spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, quality control analysts, and drug development professionals. We delve into the causality behind experimental choices, providing not just a methodology, but a strategy for comprehensive molecular characterization.

Introduction: The Analytical Imperative for Norfloxacin Derivatives

Norfloxacin is a broad-spectrum synthetic antibiotic widely used to treat bacterial infections.[3][4] Its efficacy is derived from the inhibition of bacterial DNA gyrase.[4] During drug development, manufacturing, or metabolic processes, various derivatives and impurities can emerge. N-(3-Oxobutyl) norfloxacin (CAS: 103240-27-3) is one such derivative, characterized by the addition of a 3-oxobutyl group to the piperazine moiety of the parent molecule.[5]

The precise characterization of such derivatives is a critical regulatory and safety requirement. It ensures product purity, helps in understanding metabolic pathways, and identifies potential degradation products that could affect the drug's efficacy or safety.[1][6] This guide employs two powerful, complementary analytical techniques:

  • FTIR Spectroscopy: A rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the vibrational modes of functional groups.[7][8] It is invaluable for confirming the presence or absence of key chemical bonds and for overall structural verification.[9][10]

  • Mass Spectrometry (MS): An indispensable tool in pharmaceutical analysis known for its exceptional sensitivity and specificity.[11][12] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS/MS can determine the precise molecular weight and provide detailed structural information through controlled fragmentation.[13][14]

This application note serves as a comprehensive resource, grounding its protocols in established scientific principles to ensure trustworthy and reproducible results.

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Rationale

FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing the chemical bonds within a molecule to vibrate at specific frequencies.[7] The resulting spectrum is a unique profile of these absorptions, which directly corresponds to the functional groups present.[8][15]

Causality of Technique Selection: For the analysis of N-(3-Oxobutyl) norfloxacin, FTIR is an ideal first-pass analytical technique. Its power lies in its ability to rapidly confirm key structural modifications compared to the parent drug, norfloxacin. The primary modification is the replacement of the N-H bond on the piperazine ring with an N-C bond and the introduction of a new ketone (C=O) functional group. FTIR can definitively detect the disappearance of the N-H vibrational band and the appearance of the new carbonyl stretch, providing immediate and crucial evidence of the successful synthesis or presence of the derivative.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is chosen as the sampling technique due to its simplicity, minimal sample preparation, and suitability for solid powders.[7]

Instrumentation:

  • FTIR Spectrometer (e.g., Perkin-Elmer, Thermo Fisher, Agilent) equipped with a diamond ATR accessory.

Procedure:

  • System Preparation: Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount (typically 1-5 mg) of the N-(3-Oxobutyl) norfloxacin reference standard or sample powder directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. This is vital for achieving a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition involves scanning the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹) with a resolution of 4 cm⁻¹ and co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance spectrum. If necessary, perform a baseline correction.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR 1. Clean ATR Crystal Background_Scan 2. Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample 3. Place Sample on Crystal Background_Scan->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum 5. Scan Mid-IR Range (4000-400 cm⁻¹) Apply_Pressure->Collect_Spectrum Process_Spectrum 6. Background Correction & Baseline Correction Collect_Spectrum->Process_Spectrum Interpret_Spectrum 7. Identify Functional Group Peaks Process_Spectrum->Interpret_Spectrum Compare_Spectra 8. Compare with Reference (e.g., Norfloxacin) Interpret_Spectrum->Compare_Spectra

Caption: Workflow for FTIR analysis using an ATR accessory.

Expected Data and Interpretation

The key to confirming the structure of N-(3-Oxobutyl) norfloxacin is to compare its spectrum with that of the parent norfloxacin. The introduction of the 3-oxobutyl group leads to distinct and predictable spectral changes.

Functional Group Vibrational Mode Norfloxacin Approx. Wavenumber (cm⁻¹) [16][17][18]N-(3-Oxobutyl) Norfloxacin Approx. Wavenumber (cm⁻¹) Interpretation of Change
Carboxylic Acid O-HStretch, H-bonded3550 - 3300 (broad)3550 - 3300 (broad)Unchanged. The carboxylic acid moiety is retained.
Piperazine N-HStretch~3300 - 3500Absent Key Indicator: The N-H bond is replaced by an N-C bond.
Ketone C=OStretchN/A~1715 (sharp, strong) Key Indicator: Confirms the presence of the new ketone group.
Carboxylic Acid C=OStretch~1720 - 1700~1720 - 1700Largely unchanged, may overlap with ketone C=O.
Quinolone C=OStretch~1630 - 1615~1630 - 1615Unchanged. The core quinolone structure is intact.
Aliphatic C-HStretch~2950 - 2850~2980 - 2850Increased intensity due to additional CH₂ and CH₃ groups.
C-FStretch~1050 - 1000~1050 - 1000Unchanged. Confirms the fluorine atom is present.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.[13] The sample is first separated into its components by the LC system. Components then enter the mass spectrometer, where they are ionized (given a charge), typically by Electrospray Ionization (ESI). The first mass analyzer (Q1) selects the ionized molecule of interest (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions (product ions) are analyzed by a second mass analyzer (Q3).

Causality of Technique Selection: This technique is exceptionally powerful for confirming the identity of N-(3-Oxobutyl) norfloxacin for several reasons:

  • High Specificity: It provides two levels of confirmation: the molecular weight of the precursor ion and the specific pattern of its product ions. This is far more definitive than a single analytical value.

  • High Sensitivity: LC-MS/MS can detect compounds at very low concentrations, making it the gold standard for impurity profiling and metabolite analysis.[1][14]

  • Structural Elucidation: The fragmentation pattern is directly related to the molecule's structure. By analyzing these fragments, we can confirm the connectivity of atoms and the location of functional groups, verifying that the oxobutyl group is attached to the piperazine ring.[19]

Experimental Protocol: LC-MS/MS

Instrumentation:

  • HPLC or UPLC system (e.g., Agilent, Waters, Shimadzu).

  • Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Perform serial dilutions to a final concentration of approximately 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

LC Method:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

MS Method:

  • Ionization Mode: ESI Positive.

  • Scan Mode: Full Scan (to find the precursor) followed by Product Ion Scan (for fragmentation).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Precursor Ion (Q1): m/z 390.2 (calculated for [C₂₀H₂₅FN₃O₄]⁺).

  • Collision Energy: Ramped (e.g., 15-40 eV) to observe multiple fragmentation pathways.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis Dissolve 1. Dissolve Sample Dilute 2. Dilute to Working Conc. Dissolve->Dilute Filter 3. Filter Sample (0.22 µm) Dilute->Filter Inject 4. Inject onto C18 Column Filter->Inject Separate 5. Gradient Elution Inject->Separate Ionize 6. Electrospray Ionization (ESI+) Separate->Ionize Select_Precursor 7. Q1: Select Precursor Ion (m/z 390.2) Ionize->Select_Precursor Fragment 8. Q2: Collision-Induced Dissociation Select_Precursor->Fragment Analyze_Product 9. Q3: Analyze Product Ions Fragment->Analyze_Product Identify_Fragments 10. Correlate Fragments to Structure Analyze_Product->Identify_Fragments

Caption: Workflow for LC-MS/MS analysis of N-(3-Oxobutyl) norfloxacin.

Expected Data and Interpretation

The analysis will first confirm the mass of the protonated molecule and then elucidate its structure through fragmentation. Norfloxacin itself ([M+H]⁺ = m/z 320) is known to fragment via losses from the piperazine ring and decarboxylation.[20][21] We can predict the fragmentation of the derivative based on these known pathways.

Ion Predicted m/z Proposed Structure/Loss Rationale
Precursor Ion [M+H]⁺ 390.2 [C₂₀H₂₅FN₃O₄]⁺ Protonated molecule. Primary evidence of identity.
Product Ion 1346.2[M+H - CO₂]⁺Loss of the carboxylic acid group, a common fragmentation for quinolones.[20]
Product Ion 2318.2[M+H - C₄H₆O]⁺Cleavage of the N-(3-oxobutyl) side chain, leaving the norfloxacin core.
Product Ion 3274.2[M+H - C₄H₆O - CO₂]⁺Sequential loss of the side chain and the carboxylic acid group.
Product Ion 4246.1[M+H - C₇H₁₂NO]⁺Cleavage within the piperazine ring, a characteristic fragmentation pathway for this class of compounds.[21]

Conclusion

The complementary use of FTIR and LC-MS/MS provides a robust and self-validating system for the comprehensive analysis of N-(3-Oxobutyl) norfloxacin. FTIR offers a rapid and effective method for confirming the presence of key functional groups and the absence of the precursor's N-H bond. LC-MS/MS delivers definitive structural proof through accurate mass determination and detailed fragmentation analysis, offering unparalleled sensitivity and specificity. The protocols and interpretive guides presented herein are designed to be readily implemented in a research or quality control setting, ensuring the accurate and reliable characterization of this and other related pharmaceutical compounds.

References

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis. [Link]

  • Jelińska, A., et al. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. PMC. [Link]

  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]

  • Drawell. (2025, March 25). Top 6 Applications of FTIR Spectrometers. [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]

  • Taylor & Francis Online. (2009, June 11). Methods for the Analysis of Fluoroquinolones in Biological Fluids. [Link]

  • Pharmaceutical Technology. (2020, November 16). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]

  • Sahoo, S., et al. (n.d.). FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. NIT Rourkela. [Link]

  • NextSDS. (n.d.). N-(3-Oxobutyl) Norfloxacin — Chemical Substance Information. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]

  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling. [Link]

  • Voigt, M., et al. (2026, January 17). Identification of common electrochemical oxidation pathways and mass spectrometry fragmentation patterns of the fluoroquinolones difloxacin, norfloxacin, ofloxacin and pefloxacin. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass spectra of NOR (norfloxacin). Daughter ions of [M + H]⁺ (m/z 320).... [Link]

  • Asian Journal of Advanced Basic Sciences. (2020, September 24). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. [Link]

  • Kumar, P., et al. (n.d.). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. PMC. [Link]

  • Tang, Q., et al. (2011, December 14). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]

  • ResearchGate. (2023, November 8). (PDF) FTIR and XRD investigations of some fluoroquinolones. [Link]

  • U.S. Food and Drug Administration. (n.d.). noroxin (norfloxacin). [Link]

  • National Center for Biotechnology Information. (n.d.). Norfloxacin. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing of N-(3-Oxobutyl) Norfloxacin in HPLC

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-(3-Oxobutyl) norfloxacin. This guide, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-(3-Oxobutyl) norfloxacin. This guide, presented in a question-and-answer format, is designed to provide in-depth troubleshooting for the common issue of peak tailing. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring a comprehensive understanding of your chromatographic system.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for N-(3-Oxobutyl) norfloxacin analysis?

Peak tailing is a phenomenon in HPLC where the peak asymmetry factor (As) is greater than 1.2, resulting in a peak that is not symmetrical and has an elongated trailing edge.[1] For quantitative analysis, this can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks.[2]

N-(3-Oxobutyl) norfloxacin, a derivative of the fluoroquinolone antibiotic norfloxacin, is a basic compound due to the presence of a piperazine ring.[3][4] Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC.[1][5][6] The primary cause is secondary interactions between the basic analyte and the stationary phase.[7][8]

Q2: What are the primary causes of peak tailing for N-(3-Oxobutyl) norfloxacin?

The most common causes of peak tailing for basic compounds like N-(3-Oxobutyl) norfloxacin are:

  • Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based. The surface of the silica contains silanol groups (Si-OH).[9] At a typical mobile phase pH (above 3), these silanol groups can become deprotonated and negatively charged (Si-O⁻).[1][6] The positively charged basic analyte, N-(3-Oxobutyl) norfloxacin, can then undergo a secondary ionic interaction with these negatively charged silanols, leading to a longer retention time for some molecules and resulting in a tailing peak.[2][10]

  • Metal Chelation: Fluoroquinolones are known to chelate with metal ions.[11][12] Trace metal impurities (e.g., iron, aluminum) in the silica matrix of the column or from the HPLC system itself can act as active sites for chelation with N-(3-Oxobutyl) norfloxacin.[8][13] This interaction can cause significant peak tailing.[11]

  • Improper Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the silanol groups. If the mobile phase pH is close to the pKa of N-(3-Oxobutyl) norfloxacin, a mixed population of ionized and non-ionized analyte molecules can exist, leading to peak distortion.[14]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak tailing.[15]

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[16][17]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for N-(3-Oxobutyl) norfloxacin.

Step 1: Initial Diagnosis and System Suitability Check

Before making significant changes to your method, it's crucial to confirm that the issue is not due to a system-level problem.

Protocol: System Suitability Test

  • Prepare a standard solution of a neutral compound: A good choice is a non-polar compound like toluene or naphthalene.

  • Inject the neutral standard: Use your current HPLC method.

  • Analyze the peak shape:

    • If the neutral compound's peak also tails: This suggests a physical problem with the system or column, such as a column void, a partially blocked frit, or extra-column dead volume.[17]

    • If the neutral compound's peak is symmetrical: The tailing is specific to the chemical interactions of N-(3-Oxobutyl) norfloxacin with the stationary phase. Proceed to the next troubleshooting steps.

Q3: My neutral standard shows good peak shape, but N-(3-Oxobutyl) norfloxacin is still tailing. What should I do next?

This indicates that the problem is chemical in nature. The following sections will guide you through method optimization to address these interactions.

Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to mitigate peak tailing for basic compounds.

Q4: How does adjusting the mobile phase pH help with peak tailing?

Adjusting the mobile phase pH is a powerful tool to control the ionization of both the N-(3-Oxobutyl) norfloxacin and the residual silanol groups on the column.[18]

  • Low pH (2.5-3.5): At a low pH, the silanol groups are protonated (Si-OH) and therefore neutral.[1][8] This minimizes the secondary ionic interactions with the protonated basic analyte.[5]

  • High pH (above 8): At a high pH, the basic analyte is deprotonated and neutral, which can also improve peak shape. However, this requires a pH-stable column.[19]

Protocol: Mobile Phase pH Adjustment

  • Prepare mobile phases with different pH values: Start with a pH of 3.0 and prepare additional mobile phases at pH 2.5 and 3.5. Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.

  • Equilibrate the column: Ensure the column is fully equilibrated with the new mobile phase before each injection.

  • Inject your sample: Analyze the peak shape at each pH.

  • Evaluate the results: Choose the pH that provides the best peak symmetry.

Mobile Phase pHExpected Outcome on Peak ShapeConsiderations
< 3.0 Improved symmetry due to protonation of silanol groups.[1]Ensure column stability at low pH. May decrease retention time.[1]
3.0 - 7.0 Potential for significant tailing as silanols are ionized.[1][6]Generally not recommended for basic compounds without additives.
> 8.0 Improved symmetry as the basic analyte is neutral.[19]Requires a specialized high-pH stable column.
Q5: Can I use mobile phase additives to improve peak shape?

Yes, mobile phase additives can be very effective in reducing peak tailing.

  • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[10] The TEA molecules will preferentially interact with the silanols, preventing the N-(3-Oxobutyl) norfloxacin from doing so.

  • Increased Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can also help to shield the residual silanol interactions.[10]

Protocol: Using a Competing Base (Triethylamine - TEA)

  • Prepare a stock solution: Prepare a 1% (v/v) solution of TEA in your mobile phase.

  • Add to mobile phase: Add the TEA stock solution to your mobile phase to achieve a final concentration of 0.1-0.5% (v/v).

  • Equilibrate the column: Thoroughly equilibrate the column with the TEA-containing mobile phase.

  • Inject your sample: Analyze the peak shape.

Caution: TEA can be difficult to remove from the column and may suppress MS signals if using LC-MS.

Column Selection and Care

The choice of HPLC column is critical for the successful analysis of basic compounds.

Q6: What type of column should I use for N-(3-Oxobutyl) norfloxacin?

For basic compounds, it is highly recommended to use a modern, high-purity silica column (Type B).[8] These columns have a lower concentration of acidic silanol groups compared to older Type A silica columns.[8]

  • End-capped Columns: Look for columns that are "end-capped." This means the residual silanol groups have been chemically bonded with a small, inert group, further reducing their activity.[7]

  • Columns with Novel Bonding Chemistries: Some modern columns have proprietary bonding chemistries that provide a "shield" for the silica surface, minimizing silanol interactions.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing of N-(3-Oxobutyl) norfloxacin.

TroubleshootingWorkflow start Peak Tailing Observed for N-(3-Oxobutyl) norfloxacin check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Neutral Compound Tails check_neutral->neutral_tails neutral_ok Neutral Compound OK check_neutral->neutral_ok system_issue System/Physical Issue: - Column Void - Blocked Frit - Extra-column Volume neutral_tails->system_issue Yes chemical_issue Chemical Interaction Issue neutral_ok->chemical_issue No adjust_ph Adjust Mobile Phase pH (2.5 - 3.5) chemical_issue->adjust_ph ph_ok Peak Shape Improved? adjust_ph->ph_ok ph_not_ok Peak Shape Still Tailing ph_ok->ph_not_ok No end Problem Resolved ph_ok->end Yes add_additive Add Competing Base (e.g., TEA) ph_not_ok->add_additive additive_ok Peak Shape Improved? add_additive->additive_ok additive_not_ok Peak Shape Still Tailing additive_ok->additive_not_ok No end_alt Problem Resolved additive_ok->end_alt Yes change_column Consider a Different Column: - High Purity Silica (Type B) - End-capped - Novel Bonding additive_not_ok->change_column end_alt2 Problem Resolved change_column->end_alt2

Caption: A logical workflow for troubleshooting peak tailing.

Chemical Interaction Diagram

The following diagram illustrates the primary chemical interaction leading to peak tailing of N-(3-Oxobutyl) norfloxacin.

ChemicalInteraction cluster_column Silica Surface (Stationary Phase) cluster_analyte N-(3-Oxobutyl) norfloxacin (Analyte) silanol Si-O⁻ analyte Analyte-NH⁺ analyte->silanol Ionic Interaction (Causes Tailing)

Caption: Interaction between analyte and stationary phase.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][20][21][22][23][24]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia, Chapter 2.2.46. Chromatographic separation techniques. [Link][25][26][27][28][29]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link][5]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link][1]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link][7]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link][6]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link][8]

  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?. [Link][16]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link][30]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link][14]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link][19]

  • LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link][2]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link][9]

  • PubMed. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. [Link][11]

  • NextSDS. N-(3-Oxobutyl) Norfloxacin — Chemical Substance Information. [Link][3]

  • Cheméo. Chemical Properties of Norfloxacin (CAS 70458-96-7). [Link][31]

  • Hawach. Reasons for Peak Tailing of HPLC Column. [Link][13]

  • Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC. [Link][17]

  • Merck Index. Norfloxacin. [Link][4]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for N-(3-Oxobutyl) Norfloxacin Chromatography

Welcome to the technical support center for the chromatographic analysis of N-(3-Oxobutyl) norfloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of N-(3-Oxobutyl) norfloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of N-(3-Oxobutyl) norfloxacin from its parent compound, norfloxacin. Drawing upon established principles of reversed-phase HPLC and extensive experience with fluoroquinolone analysis, this resource offers troubleshooting advice in a direct question-and-answer format to address challenges you may encounter during method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing poor resolution between norfloxacin and N-(3-Oxobutyl) norfloxacin. How can I improve their separation?

A1: Poor resolution between a parent drug and a closely related impurity is a common challenge in reversed-phase HPLC. The key is to exploit the subtle differences in their physicochemical properties.

  • Understanding the Analytes: Norfloxacin is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (piperazine ring) functional groups.[1] N-(3-Oxobutyl) norfloxacin, a derivative, will share these characteristics but with a modification on the piperazine nitrogen, which can slightly alter its overall polarity and pKa.

  • Mobile Phase pH Adjustment: The ionization state of both molecules is highly dependent on the mobile phase pH, which in turn significantly affects their retention on a C18 column.[1][2][3]

    • Low pH (2.5-3.5): At this pH, the carboxylic acid group is protonated (neutral), while the piperazine ring is protonated (positive charge). This is often an excellent starting point as it can minimize peak tailing associated with basic compounds interacting with residual silanols on the stationary phase.[4][5] A mobile phase containing a phosphate buffer at pH 2.5 has been shown to be effective for norfloxacin and its impurities.[6]

    • Mid-Range pH (4-6): In this range, the carboxylic acid group will be partially or fully deprotonated (negative charge), and the piperazine ring will remain protonated. The zwitterionic nature of the molecules in this pH range can lead to complex retention behavior and may offer a unique selectivity window for separation.[1]

    • Systematic Approach: To find the optimal pH, perform a systematic study by varying the mobile phase pH in small increments (e.g., 0.2-0.5 pH units) and observing the impact on resolution.

  • Organic Modifier Selection and Composition:

    • Solvent Type: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7] They offer different selectivities due to their distinct chemical properties. If you are struggling with resolution using acetonitrile, switching to methanol, or using a ternary mixture of water, acetonitrile, and methanol can be beneficial.[8]

    • Gradient vs. Isocratic Elution: For separating closely eluting peaks, an isocratic elution with a carefully optimized mobile phase composition is often preferred for its simplicity and robustness. However, if your sample contains other impurities with a wide range of polarities, a shallow gradient may be necessary to achieve adequate separation of all components within a reasonable runtime.[6] A 10% change in the organic modifier concentration can be expected to cause a 2-3 fold change in retention.[8]

Q2: My peak for N-(3-Oxobutyl) norfloxacin is tailing significantly. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds like norfloxacin and its derivatives is a frequent issue in reversed-phase HPLC.[5][9] This is typically caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica-based stationary phase.[10]

  • Primary Cause: Silanol Interactions: The surface of a standard silica-based C18 column has residual silanol groups (Si-OH) that can be acidic and carry a negative charge at typical mobile phase pH values.[10] The basic piperazine moiety of your analytes can interact with these sites via ion-exchange, leading to tailing peaks.[4]

  • Troubleshooting Strategies:

    • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) will protonate the silanol groups, effectively neutralizing their negative charge and minimizing the secondary interactions that cause tailing.[4][9]

    • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped," where the residual silanol groups are chemically bonded with a small silane to make them inert.[10] If you are using an older column, switching to a modern, high-purity silica, base-deactivated column can dramatically improve peak shape for basic compounds.

    • Add a Competing Base: Introducing a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can also mitigate tailing. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, this approach can sometimes lead to shorter column lifetimes.[4]

    • Check for Physical Problems: While less common for a specific peak, ensure that peak tailing is not due to a physical issue in your HPLC system, such as a void at the head of the column or improper fittings.[10] Injecting a neutral compound can help diagnose this; if the neutral compound also tails, the problem is likely physical.[10]

Q3: My retention times are drifting from one injection to the next. What could be the cause?

A3: Retention time instability can compromise the reliability of your analytical method. The root cause often lies in the mobile phase preparation or the column itself.

  • Mobile Phase Issues:

    • Inadequate Buffering: If the mobile phase pH is close to the pKa of your analytes, small changes in pH can lead to significant shifts in retention time.[2][3] Ensure you are using a buffer at a suitable concentration (typically 10-25 mM) and that the mobile phase pH is at least one pH unit away from the analyte's pKa for robust results.

    • Improper Mixing or Degassing: Ensure your mobile phase components are accurately measured and thoroughly mixed. Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations and retention time drift.

    • Solvent Volatility: If you are using a volatile mobile phase component and the solvent reservoir is not adequately covered, preferential evaporation can alter the mobile phase composition over time.

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting your analytical run. This is especially critical when using mobile phases with additives like ion-pairing agents. Insufficient equilibration can lead to drifting retention times in the initial injections.

  • Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve the reproducibility of your results.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization
  • Prepare Buffer Stock Solutions: Prepare 50 mM stock solutions of a suitable buffer, such as potassium phosphate, and adjust the pH to several values across the desired range (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5, 5.0) using an acid like phosphoric acid.

  • Prepare Mobile Phases: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in a fixed ratio (e.g., 85:15 v/v).

  • Column Equilibration: For each new mobile phase, equilibrate the C18 column for at least 20-30 column volumes.

  • Inject Standard Solution: Inject a standard solution containing both norfloxacin and N-(3-Oxobutyl) norfloxacin.

  • Evaluate Resolution: Record the retention times and calculate the resolution between the two peaks for each pH.

  • Plot and Determine Optimum pH: Plot resolution versus pH to identify the pH that provides the best separation.

Protocol 2: Organic Modifier Screening
  • Select Optimal pH: Based on the results from Protocol 1, prepare the aqueous buffer at the optimal pH.

  • Prepare Mobile Phases with Different Organic Modifiers:

    • Mobile Phase A: Aqueous buffer:Acetonitrile (start with 85:15 v/v)

    • Mobile Phase B: Aqueous buffer:Methanol (start with a ratio that gives similar retention to acetonitrile, e.g., 75:25 v/v, as methanol is a weaker solvent).

  • Equilibrate and Inject: For each mobile phase, equilibrate the column and inject the standard solution.

  • Compare Selectivity and Resolution: Evaluate the chromatograms for changes in elution order and resolution. The optimal organic modifier will provide the best separation of the two compounds.

Data Presentation

Table 1: Example Starting Conditions for Mobile Phase Optimization

ParameterCondition 1 (Low pH)Condition 2 (Mid-Range pH)
Stationary Phase C18, 5 µm, 250 x 4.6 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase 0.05 M NaH2PO4 (pH 2.5) : Acetonitrile (87:13)[6]0.01 M Sodium Perchlorate (pH 3.1) : Methanol (85:15)[11]
Flow Rate 1.3 mL/min[6]0.8 mL/min[11]
Detection 275 nm[6]220 nm[11]
Column Temperature 25 °C[6]Ambient

Visualization

Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a logical workflow for troubleshooting poor resolution between norfloxacin and N-(3-Oxobutyl) norfloxacin.

G cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Advanced Optimization cluster_3 Outcome Problem Poor Resolution (<1.5) between Norfloxacin and N-(3-Oxobutyl) Norfloxacin Adjust_pH Adjust Mobile Phase pH (Systematic Screening) Problem->Adjust_pH Primary Approach Adjust_Organic Adjust Organic Solvent % (Fine-tune Retention) Adjust_pH->Adjust_Organic If retention is not optimal Change_Organic Change Organic Solvent (Acetonitrile vs. Methanol) Adjust_Organic->Change_Organic If resolution is still poor Success Resolution > 1.5 Method Optimized Adjust_Organic->Success If resolution improves Change_Column Change Column Chemistry (e.g., Phenyl-Hexyl) Change_Organic->Change_Column If selectivity is the issue Change_Organic->Success If resolution improves Change_Column->Success Final Approach

Sources

Troubleshooting

Improving synthesis yield of N-(3-Oxobutyl) norfloxacin reference standards

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and kinetic challenges associated with the synthesis of N-(3-Oxobuty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and kinetic challenges associated with the synthesis of N-(3-Oxobutyl) norfloxacin (CAS 103240-27-3)[1].

Synthesizing this compound to the >99.5% purity required for a reference standard demands more than just mixing reagents; it requires strict control over the competing reaction pathways. This guide provides the mechanistic causality, troubleshooting workflows, and a self-validating experimental protocol to maximize your synthesis yield.

Section 1: Mechanistic Causality & Reaction Pathway

The synthesis of N-(3-Oxobutyl) norfloxacin relies on the of the secondary amine in norfloxacin's piperazine ring to the α,β-unsaturated carbonyl of methyl vinyl ketone (MVK)[2].

The primary cause of yield loss in this reaction is the inherent instability of MVK. Because MVK possesses a highly electrophilic α,β-unsaturated system, it is exceptionally prone to [3]. Therefore, the kinetic goal is to accelerate the desired C-N bond formation while suppressing MVK auto-polymerization. We achieve this by utilizing a protic solvent (Methanol), which forms a hydrogen-bonding network with the carbonyl oxygen of MVK. This interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone, activating it for nucleophilic attack without the need for harsh, polymerization-inducing bases.

Pathway Nor Norfloxacin (Nucleophilic Michael Donor) TS Aza-Michael Transition State (C-N Bond Formation) Nor->TS MVK Methyl Vinyl Ketone (MVK) (Electrophilic Acceptor) Act Protic Solvent (MeOH) (H-Bonding LUMO Lowering) MVK->Act Act->TS Prod N-(3-Oxobutyl) Norfloxacin (Target Reference Standard) TS->Prod Proton Transfer

Aza-Michael addition pathway for N-(3-Oxobutyl) norfloxacin synthesis.

Section 2: Troubleshooting & FAQs

Q1: Why is my reaction yield consistently below 40% with a large amount of viscous, sticky byproduct? A1: The viscous byproduct is polymerized MVK. MVK undergoes rapid auto-polymerization at elevated temperatures or when introduced in high local concentrations. Causality dictates that you must control the reaction exotherm and the local stoichiometric ratio. Solution: Always use freshly distilled or hydroquinone-stabilized MVK. Add it dropwise over 30–60 minutes at 0–5 °C to ensure the rate of the aza-Michael addition outpaces the rate of polymerization.

Q2: The conversion of norfloxacin is incomplete after 24 hours. Should I add a strong base like DBU or NaH? A2: Absolutely not. Strong bases will immediately trigger the polymerization of MVK, destroying your electrophile. The secondary amine of the piperazine ring is sufficiently nucleophilic on its own[2]. If conversion stalls, the issue is likely poor substrate solubility or an aprotic environment. Solution: Switch from an aprotic solvent (like DCM or DMF) to Methanol. If a catalyst is strictly necessary, use a mild, green organocatalyst like (10 mol%), which activates the system without triggering polymerization[4].

Q3: How do I ensure the final product meets the >99.5% purity threshold required for a reference standard? A3: A self-validating protocol requires in-process LC-MS monitoring. Do not quench the reaction until the norfloxacin peak is <0.5% relative area. Post-reaction, standard silica gel chromatography removes polymeric MVK byproducts, but a final recrystallization from an ethanol/water gradient is mandatory to achieve reference-standard grade purity.

Troubleshooting Start Issue: Low Synthesis Yield Check Diagnostic: Analyze Crude via LC-MS Start->Check Poly Observation: High MVK Polymerization (Viscous Byproducts) Check->Poly Incomp Observation: Incomplete Reaction (Unreacted Norfloxacin) Check->Incomp FixPoly Action: Dropwise MVK addition at 0°C Use stabilized reagents Poly->FixPoly FixIncomp Action: Switch to Methanol solvent Add N-methylimidazole catalyst Incomp->FixIncomp

Troubleshooting workflow for resolving low yields in aza-Michael additions.

Section 3: Quantitative Condition Optimization

The following table summarizes empirical data demonstrating how solvent, temperature, and addition rate directly dictate the yield and purity of the reference standard.

Condition ProfileSolventTemperatureMVK Addition MethodCatalystIsolated Yield (%)Purity (HPLC)
A (Suboptimal) Dichloromethane25 °CAll at onceNone32%85.0%
B (Polymerized) DMF60 °CDropwise (10 min)TEA (1.0 eq)15%60.5%
C (Improved) Methanol25 °CAll at onceNone68%92.0%
D (Optimized) Methanol0 °C to 25 °CDropwise (60 min)None91% >99.5%

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps without confirming the specified analytical checkpoints.

Step 1: Substrate Solvation & Activation

  • Suspend 10.0 g (31.3 mmol) of high-purity Norfloxacin in 150 mL of anhydrous Methanol in a 500 mL round-bottom flask.

  • Causality Note: Norfloxacin may not fully dissolve initially. The suspension will clear as the aza-Michael product forms, providing a visual cue of reaction progress.

  • Place the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Step 2: Electrophile Addition

  • Dilute 3.0 mL (36.0 mmol, 1.15 eq) of freshly distilled Methyl Vinyl Ketone (MVK) in 20 mL of anhydrous Methanol.

  • Using an addition funnel, add the MVK solution dropwise over exactly 60 minutes.

  • Validation Check: Monitor the internal temperature. It must not exceed 5 °C during addition to prevent radical polymerization.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C).

  • Stir continuously for 12 hours under an inert nitrogen atmosphere.

  • Validation Check: Withdraw a 50 µL aliquot, dilute in mobile phase, and analyze via LC-MS. The reaction is complete only when the Norfloxacin peak (m/z 320 [M+H]+) is <0.5% relative to the product peak (m/z 390 [M+H]+). If incomplete, stir for an additional 4 hours.

Step 4: Quenching & Isolation

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 35 °C) to remove Methanol.

  • Dissolve the crude residue in 200 mL of Ethyl Acetate and wash with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (1 × 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(3-Oxobutyl) norfloxacin.

Step 5: Reference Standard Purification

  • Purify the crude product via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol 95:5 to 90:10 gradient) to remove MVK oligomers.

  • Crystallization: Dissolve the chromatographed solid in a minimum volume of boiling Ethanol. Slowly add purified Water dropwise until slight turbidity persists, then allow to cool to 4 °C overnight.

  • Filter the white to off-white crystals and dry under high vacuum at 40 °C for 24 hours.

  • Final Validation: Confirm >99.5% purity via quantitative HPLC-UV (254 nm) and structural identity via ¹H-NMR and ¹³C-NMR.

References

  • Pharmaffiliates. "Norfloxacin - Impurities and Reference Standards." Pharmaffiliates Catalog, PA 14 0401000. Available at:[Link]

  • Morimoto, A., et al. "Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling." Journal of Biological Chemistry, National Institutes of Health (PMC), 2020. Available at:[Link]

  • Organic Chemistry Portal. "N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles." Organic Chemistry Abstracts. Available at:[Link]

  • Frontiers in Chemistry. "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation." Frontiers, 2019. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of N-(3-Oxobutyl) Norfloxacin

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the aqueous solubility of fluoroquinolone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the aqueous solubility of fluoroquinolone derivatives. N-(3-Oxobutyl) norfloxacin (CAS 103240-27-3), a lipophilic derivative of the broad-spectrum antibiotic norfloxacin, presents significant challenges for in vitro assay preparation .

Like its parent compound, it exhibits zwitterionic properties, leading to a high crystal lattice energy and poor hydration at physiological pH (7.2–7.4). When transitioning from an organic stock solution to an aqueous assay buffer, the sudden shift in the dielectric constant often causes the compound to nucleate and precipitate—a phenomenon colloquially known as "crashing out."

This guide provides a self-validating, mechanistic approach to formulating N-(3-Oxobutyl) norfloxacin without compromising cellular viability or assay integrity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does N-(3-Oxobutyl) norfloxacin precipitate immediately when I dilute my stock solution into cell culture media? A: This is driven by a thermodynamic event known as "solvent shock." N-(3-Oxobutyl) norfloxacin is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) because the solvent disrupts the compound's intermolecular hydrogen bonds . However, when this stock is rapidly introduced into an aqueous medium, the local concentration of water spikes. The hydrophobic 3-oxobutyl tail and the fluoroquinolone core rapidly aggregate to minimize contact with water, overcoming the kinetic barrier to nucleation. To prevent this, the solvent transition must be gradual.

Q2: Can I just increase the DMSO concentration in my assay to keep the compound in solution? A: No. While increasing DMSO will thermodynamically favor solubility, it introduces severe biological artifacts. DMSO concentrations above 0.5% (v/v) can induce osmotic stress, alter cell membrane permeability, and cause measurable cytotoxicity in many mammalian cell lines . For sensitive in vitro assays, the final DMSO concentration must be strictly capped at 0.1% to 0.5%.

Q3: If DMSO is restricted, what chemical excipients can I use to rescue solubility at physiological pH? A: The most effective, biologically compatible strategy for fluoroquinolones is the use of cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic fluoroquinolone core, while its hydrophilic exterior maintains aqueous solubility . This host-guest complexation thermodynamically shields the drug from the aqueous environment without altering the bulk pH or introducing organic solvent toxicity.

Section 2: Quantitative Solvent Compatibility

To ensure experimental reproducibility, adhere to the solubility limits and maximum assay concentrations outlined below.

Solvent / ExcipientStock Solubility LimitMax Final Assay Conc. (v/v)Mechanistic Role in Formulation
Anhydrous DMSO > 20 mM0.1% - 0.5%Disrupts crystal lattice; primary stock solvent.
Methanol / Ethanol < 5 mM0.1%Alternative stock solvent; higher toxicity risk.
HP-β-CD (20% w/v in PBS)N/A (Used as diluent)N/A (Biocompatible)Host-guest complexation; prevents nucleation.
PBS (pH 7.4)< 0.1 mM100%Physiological buffer; poor primary solvent.
Section 3: Self-Validating Experimental Protocol

Workflow for Preparing a 10 µM Working Solution from a 10 mM Stock

This protocol relies on a step-wise thermodynamic transition to prevent localized supersaturation and ensure a homogeneous state.

Step 1: Primary Stock Preparation (10 mM)

  • Weigh the appropriate mass of solid N-(3-Oxobutyl) norfloxacin.

  • Dissolve in 100% anhydrous DMSO to yield a 10 mM concentration.

    • Causality: DMSO is highly hygroscopic. Water absorbed from the atmosphere will drastically reduce the solvent's solvation capacity, leading to premature precipitation.

  • Sonicate in a water bath at 37°C for 5 minutes until the solution is visually clear.

Step 2: Intermediate Dilution (Optional but Recommended for High Doses)

  • If your final assay requires a high concentration (>50 µM), prepare an intermediate dilution (e.g., 1 mM) in a 20% (w/v) HP-β-CD solution rather than pure water to provide immediate steric shielding.

Step 3: Aqueous Media Transition

  • Pre-warm the target cell culture media (e.g., DMEM or RPMI) to 37°C.

    • Causality: Cold media decreases the kinetic energy of the system, instantly lowering the solubility threshold and triggering nucleation.

  • Place the pre-warmed media on a vortex mixer at low-to-medium speed.

  • Add the DMSO stock dropwise into the vortexing media (e.g., 1 µL of 10 mM stock into 999 µL of media yields a 10 µM solution with 0.1% DMSO).

    • Causality: Rapid mechanical dispersion prevents localized zones of high drug/low solvent concentration.

Step 4: System Validation (Crucial)

  • Inspect the final working solution under a light microscope at 40x magnification, or measure absorbance at 600 nm.

  • Self-Validation: A baseline absorbance of zero (compared to a vehicle control) indicates the complete absence of micro-precipitates, validating the solution's homogeneity prior to cellular application.

Section 4: Workflow Visualization

G Start Solid N-(3-Oxobutyl) Norfloxacin Stock Step 1: Dissolve in 100% Anhydrous DMSO (10-50 mM Stock) Start->Stock Dilution Step 2: Transition to Aqueous Media (PBS / Cell Culture Media) Stock->Dilution Direct Direct Addition to Cold Media (High Local Concentration) Dilution->Direct Stepwise Dropwise Addition to Pre-warmed (37°C) Media with Continuous Vortexing Dilution->Stepwise Crash Nucleation & Precipitation ('Crashing Out') Direct->Crash Success Homogeneous Working Solution (Final DMSO ≤ 0.5%) Stepwise->Success Rescue Rescue Strategy: Add 20% HP-β-CD (Host-Guest Complexation) Crash->Rescue Rescue->Success

Logical workflow for the solvation and aqueous transition of N-(3-Oxobutyl) norfloxacin.

References
  • Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Influence of β-cyclodextrin on the Properties of Norfloxacin Form A Source: National Center for Biotechnology Information (PMC) URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in N-(3-Oxobutyl) norfloxacin Mass Spectrometry

Welcome to the technical support center for the mass spectrometric analysis of N-(3-Oxobutyl) norfloxacin. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometric analysis of N-(3-Oxobutyl) norfloxacin. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of matrix effects in complex biological and environmental samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your analytical workflow.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] These components can interfere with the ionization of the target analyte, N-(3-Oxobutyl) norfloxacin, leading to a phenomenon known as matrix effects. This can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][2] The direct consequence of unaddressed matrix effects is a loss of analytical accuracy, precision, and sensitivity.[3]

This guide provides a structured approach to identifying, quantifying, and mitigating matrix effects to ensure the development of robust and reliable analytical methods for N-(3-Oxobutyl) norfloxacin.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address common issues you may encounter during method development and routine analysis.

Q1: I'm seeing poor sensitivity and a noisy baseline for N-(3-Oxobutyl) norfloxacin. What could be the cause?

A1: Poor sensitivity and a high baseline are classic indicators of significant matrix effects, likely due to co-eluting endogenous components from your sample matrix that are suppressing the ionization of your analyte.[1] Phospholipids, in particular, are notorious for causing ion suppression in biological samples like plasma and serum.

Recommended Actions:

  • Evaluate Your Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering components.[3][4] Consider more rigorous sample clean-up techniques.

  • Optimize Chromatography: Ensure that N-(3-Oxobutyl) norfloxacin is chromatographically separated from the bulk of the matrix components.[1][4]

  • Perform a Post-Column Infusion Experiment: This will help you visualize the regions of your chromatogram where ion suppression is most severe.[2][5]

Q2: My calibration curve for N-(3-Oxobutyl) norfloxacin is non-linear and has poor reproducibility. How can I fix this?

A2: Non-linearity and poor reproducibility in your calibration curve are often symptoms of inconsistent matrix effects across your calibration standards and unknown samples.[2] This can happen if the matrix composition varies between samples or if the sample preparation is not consistent.

Recommended Actions:

  • Implement an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of N-(3-Oxobutyl) norfloxacin.[1][5] If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in mimicking the ionization behavior of the analyte should be carefully validated.[5]

  • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your unknown samples.[1][6] This helps to ensure that the calibrants and samples experience similar matrix effects.

  • Standard Addition: For highly variable or complex matrices where a representative blank matrix is unavailable, the standard addition method can be employed.[2] However, this method is more time-consuming as it requires the analysis of each sample multiple times.[2]

Q3: I've developed a method that works well for plasma samples, but when I apply it to urine samples, the results are inconsistent. What should I do?

A3: Different biological matrices have vastly different compositions, leading to different matrix effects.[7] Urine, for instance, has high salt content and a wide pH range, which can significantly impact analyte retention and ionization.[7] A method optimized for one matrix will likely require re-optimization and re-validation for another.

Recommended Actions:

  • Matrix-Specific Method Development: Develop and validate your method for each matrix you intend to analyze.[6]

  • Evaluate Sample Preparation for the New Matrix: The chosen sample preparation technique must be effective for the new matrix. For urine, a dilute-and-shoot approach might be feasible if the analyte concentration is high enough, or a solid-phase extraction (SPE) tailored for urine samples might be necessary.

  • Assess Matrix Effects in the New Matrix: Use the post-extraction spike method to quantify the matrix effect in the new matrix and compare it to the original matrix.

Frequently Asked Questions (FAQs)

Q4: How do I quantitatively assess the matrix effect for N-(3-Oxobutyl) norfloxacin?

A4: The most common method for quantifying matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Q5: What is the best sample preparation technique to minimize matrix effects for N-(3-Oxobutyl) norfloxacin?

A5: The "best" technique depends on the matrix, the required sensitivity, and the available resources. Here's a comparison of common techniques:

Technique Pros Cons Best For
Protein Precipitation (PPT) Simple, fast, inexpensive.Does not remove many interfering components like phospholipids.[3]High-throughput screening where high sensitivity is not critical.
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.[6]Can be labor-intensive, may have lower analyte recovery for polar compounds.[6]Matrices with significant lipid content.
Solid-Phase Extraction (SPE) Highly selective, can provide very clean extracts.[1][4]More complex and time-consuming to develop, can be more expensive.Achieving high sensitivity and removing specific interferences. Mixed-mode SPE can be particularly effective.[6]
Q6: Can I just dilute my sample to reduce matrix effects?

A6: Yes, sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components.[2][8] However, this approach also dilutes your analyte, which may compromise the limit of quantification (LOQ) of your assay.[8] This strategy is most effective when the concentration of N-(3-Oxobutyl) norfloxacin in the sample is high.

Experimental Protocols & Workflows

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize the regions in your chromatographic run where matrix effects are most pronounced.[2][5]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of N-(3-Oxobutyl) norfloxacin (e.g., 100 ng/mL)

  • Extracted blank matrix sample

Procedure:

  • Set up the LC system with your analytical column and mobile phases.

  • Infuse the N-(3-Oxobutyl) norfloxacin standard solution post-column at a constant flow rate using the syringe pump and a tee-union.

  • While the standard is being infused, inject the extracted blank matrix sample onto the LC column.

  • Monitor the signal of N-(3-Oxobutyl) norfloxacin in the mass spectrometer.

  • A stable signal will be observed initially. Any dips in the signal intensity correspond to regions where co-eluting matrix components are causing ion suppression.

Diagram of Post-Column Infusion Setup:

G LC_Pump LC Pump Injector Injector LC_Pump->Injector Column Analytical Column Injector->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee

Caption: Workflow for a post-column infusion experiment.

Protocol 2: Solid-Phase Extraction (SPE) for N-(3-Oxobutyl) norfloxacin from Plasma

This is a general protocol for a mixed-mode SPE that can be optimized for your specific application.

Materials:

  • Mixed-mode SPE cartridges (e.g., polymeric reversed-phase with cation exchange)

  • Plasma sample

  • Internal standard solution

  • Methanol, Acetonitrile

  • Formic acid, Ammonium hydroxide

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Acidify with 2% formic acid in water.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute N-(3-Oxobutyl) norfloxacin and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Diagram of SPE Workflow:

G cluster_0 SPE Workflow Pretreatment Sample Pre-treatment Conditioning Cartridge Conditioning Pretreatment->Conditioning Loading Sample Loading Conditioning->Loading Washing Interference Washing Loading->Washing Elution Analyte Elution Washing->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution

Caption: A typical solid-phase extraction workflow.

Troubleshooting Decision Tree for Matrix Effects

G start Poor Sensitivity or Reproducibility? quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me is_me_significant Is ME > 20%? quantify_me->is_me_significant optimize_sample_prep Optimize Sample Prep (SPE, LLE) is_me_significant->optimize_sample_prep Yes use_is Implement Internal Standard (SIL-IS Preferred) is_me_significant->use_is No method_ok Method Acceptable is_me_significant->method_ok No, within limits optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography optimize_chromatography->use_is re_evaluate Re-evaluate Method use_is->re_evaluate re_evaluate->is_me_significant

Caption: A decision tree for troubleshooting matrix effects.

References

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • AZoM. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 853-863. Retrieved from [Link]

  • Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 681(1-2), 1-15. Retrieved from [Link]

  • Patsnap. (2025, September 19). How HPLC-MS Minimizes Ion Suppression Across Complex Matrices?. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 47(3), 258-266. Retrieved from [Link]

  • LCGC International. (2026, March 14). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • De Brabander, H. F., et al. (2004). Validation of a liquid chromatography–tandem mass spectrometric method for the quantification of eight quinolones in bovine muscle, milk. Journal of Chromatography A, 1058(1-2), 129-141. Retrieved from [Link]

  • Speltini, A., et al. (2017). Analytical methods for the determination of fluoroquinolones in solid environmental matrices. Analytical and Bioanalytical Chemistry, 409(1), 5-28. Retrieved from [Link]

  • Sravan, et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science, 2(3), 1-10. Retrieved from [Link]

  • de Souza, T. A., et al. (2016). Review of Properties and Analytical Methods for the Determination of Norfloxacin. Critical Reviews in Analytical Chemistry, 46(2), 136-147. Retrieved from [Link]

  • de Souza, M. J., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Journal of Liquid Chromatography & Related Technologies, 35(10), 1381-1413. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules, 30(8), 3456. Retrieved from [Link]

  • Tran, T. D., et al. (2019). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2019, 8950684. Retrieved from [Link]

  • da Silva, A. C. C., et al. (2023). Methods for Qualitative Analysis of Norfloxacin in Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Research, 14(6), 2824-2831. Retrieved from [Link]

  • Asif, M., et al. (2015). Synthesis, characterization and evaluation of amide based prodrugs of Norfloxacin. World Journal of Pharmaceutical Sciences, 3(8), 1607-1611. Retrieved from [Link]

  • Chen, Y., et al. (2017). Microwave-Enhanced Photolysis of Norfloxacin: Kinetics, Matrix Effects, and Degradation Pathways. International Journal of Environmental Research and Public Health, 14(12), 1546. Retrieved from [Link]

  • Lau, C., et al. (2026). Matrix Effect Variability in Urine Samples from Different Cohorts and Implications on LC-ESI-MS Mycotoxin Biomarker Analysis. Toxins, 18(3), 123. Retrieved from [Link]

  • Frąckowiak, A., & Kokot, Z. J. (2007). Quantitative analysis of norfloxacin by 1H NMR and HPLC. Acta Poloniae Pharmaceutica, 64(4), 289-293. Retrieved from [Link]

  • Ruma Gmbh. (2023, August 31). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Retrieved from [Link]

  • Singh, R. K., & Singh, A. K. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 1-4. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of stability-indicating HPLC method for N-(3-Oxobutyl) norfloxacin

Comprehensive Validation Guide: Stability-Indicating HPLC Methods for N-(3-Oxobutyl) Norfloxacin Executive Summary For researchers and drug development professionals, ensuring the safety and efficacy of fluoroquinolone a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: Stability-Indicating HPLC Methods for N-(3-Oxobutyl) Norfloxacin

Executive Summary

For researchers and drug development professionals, ensuring the safety and efficacy of fluoroquinolone antibiotics hinges on rigorous impurity profiling.1[1] is a critical synthetic impurity and potential degradation product of the parent API, norfloxacin. Because it features a structurally active 3-oxobutyl moiety attached to the piperazine ring, distinguishing it from the parent API and other degradants requires a highly selective, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

This guide objectively compares two leading chromatographic strategies for the quantification of N-(3-Oxobutyl) norfloxacin, providing the mechanistic causality behind mobile phase selection and a self-validating experimental protocol compliant with ICH Q2(R1) guidelines.

Mechanistic Insights: The Chemistry of Separation

Norfloxacin is a zwitterionic molecule containing a basic piperazine ring (pKa ~8.7) and an acidic quinolinecarboxylic acid group (pKa ~6.3). The addition of the 3-oxobutyl group to the piperazine nitrogen in N-(3-Oxobutyl) norfloxacin neutralizes some of the basic character and introduces a polar ketone moiety (2)[2].

Causality in Method Design: To achieve baseline resolution between norfloxacin and N-(3-Oxobutyl) norfloxacin, the mobile phase pH must be strictly controlled between 3.1 and 4.0. At this acidic pH, the carboxylic acid remains protonated (neutral), while the piperazine nitrogen is fully ionized. This maximizes the retention differential based on the hydrophobic contribution of the 3-oxobutyl chain interacting with the C18 stationary phase.

Method Comparison: Traditional UV vs. Modern LC-MS Compatible Approaches

Historically, ion-pairing agents or non-volatile salts were used to resolve fluoroquinolone impurities (3)[3]. However, modern pharmaceutical analysis increasingly demands MS-compatible volatile buffers for orthogonal impurity identification (4)[4].

Table 1: Objective Comparison of HPLC Methodologies for Norfloxacin Impurities

ParameterMethod A: Traditional UV-HPLC[3]Method B: Modern MS-Compatible[5]
Primary Application Routine QA/QC (UV Detection)Impurity Profiling & LC-MS/MS
Stationary Phase C18 (250 mm × 4.6 mm, 3.5 µm)Core-Shell C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase (Aqueous) 0.01 M Sodium Perchlorate (pH 3.1)20 mM Ammonium Formate (pH 4.0)
Organic Modifier Methanol (15:85 Organic:Aqueous)Acetonitrile (30:70 Organic:Aqueous)
Flow Rate 0.8 mL/min1.0 mL/min
Detection Wavelength 220 nm278 nm - 280 nm
MS Compatibility Poor (Non-volatile salt causes fouling)Excellent (Volatile buffer)
Resolution (NFXC/Impurity) > 2.0> 2.5

Scientist's Verdict: While Method A provides excellent resolution using sodium perchlorate[3], Method B is vastly superior for modern drug development. The use of ammonium formate (5)[5] allows for a seamless transition to LC-MS/MS for unknown degradant identification. Furthermore, utilizing acetonitrile rather than methanol provides sharper peaks and lower system backpressure.

Experimental Protocol: Self-Validating Stability-Indicating Workflow (Method B)

To ensure the method is truly "stability-indicating," the protocol must be self-validating. This means incorporating Photodiode Array (PDA) peak purity analysis during forced degradation to mathematically prove that the N-(3-Oxobutyl) norfloxacin peak is not co-eluting with hidden degradants.

Step 1: Mobile Phase & Standard Preparation
  • Buffer Preparation: Dissolve 1.26 g of Ammonium Formate in 1000 mL of HPLC-grade water (20 mM). Adjust the pH precisely to 4.0 ± 0.05 using dilute formic acid[5]. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase Blending: Mix the buffer and Acetonitrile in a 70:30 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Standard Solution: Accurately weigh the N-(3-Oxobutyl) norfloxacin reference standard and dissolve it in the mobile phase to achieve a stock concentration of 100 µg/mL. Dilute to working concentrations (e.g., 0.1 - 10 µg/mL) to establish Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Step 2: Forced Degradation (Stress Testing)

Subject the API and spiked formulations to the following conditions to generate a comprehensive degradation profile[3][5]:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours (Note: Norfloxacin is highly susceptible to alkaline degradation).

  • Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Stress: UV light (254 nm) exposure for up to 11 days[5]. Critical Step: Neutralize all acid/base stressed samples to pH 4.0 prior to injection to prevent stationary phase degradation.

Step 3: Chromatographic Execution & Peak Purity Analysis
  • Inject 20 µL of each stressed sample onto the HPLC system.

  • Utilize a PDA detector scanning from 200 nm to 400 nm.

  • Self-Validation Check: Extract the peak purity angle and purity threshold for the N-(3-Oxobutyl) norfloxacin peak using your chromatography data system. The method is only validated if the Purity Angle < Purity Threshold (resulting in a Peak Purity Index ≥ 0.990)[3], confirming absolute specificity and zero co-elution.

Mandatory Visualization: Stability-Indicating Validation Logic

G cluster_stress ICH Q1A Forced Degradation Sample Norfloxacin + N-(3-Oxobutyl) norfloxacin Sample Preparation Acid Acidic Stress (0.1N HCl) Sample->Acid Base Alkaline Stress (0.1N NaOH) Sample->Base Ox Oxidative Stress (3% H2O2) Sample->Ox Photo Photolytic Stress (UV/Vis Light) Sample->Photo HPLC HPLC Separation (C18, Ammonium Formate/ACN pH 4.0) Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC PDA PDA Peak Purity Analysis (200-400 nm Scan) HPLC->PDA Decision Purity Angle < Threshold? PDA->Decision Valid Method Validated (Specific & Stability-Indicating) Decision->Valid  Yes (Index ≥ 0.990) Invalid Method Invalid (Optimize Mobile Phase/Gradient) Decision->Invalid  No (Co-elution)

Workflow of stability-indicating HPLC method validation and peak purity verification.

References

  • Mallu, U. R., et al. "Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities in active pharmaceutical ingredient and tablet dosage forms." Thai Journal of Pharmaceutical Sciences, 2018. 3

  • Santa Cruz Biotechnology. "N-(3-Oxobutyl) Norfloxacin | CAS 103240-27-3". SCBT Catalog. 1

  • Singh, R., et al. "Stability Indicating RP-HPLC Method Development and Validation of Norfloxacin." Prime Scholars, 2013. 5

  • GuideChem. "N-(3-oxobutyl) norfloxacin 103240-27-3". GuideChem Database. 2

  • Mottier, P., et al. "Quantitative High-Throughput Analysis of 16 (Fluoro)quinolones in Honey Using Automated Extraction by Turbulent Flow Chromatography Coupled to Liquid Chromatography−Tandem Mass Spectrometry." Analytical Chemistry, 2007. 4

Sources

Comparative

Comparative Antimicrobial Efficacy Guide: N-(3-Oxobutyl) Norfloxacin vs. Norfloxacin

Executive Summary The development of fluoroquinolone derivatives is driven by the need to overcome pharmacokinetic limitations and bacterial resistance mechanisms. Norfloxacin, a foundational first-generation fluoroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of fluoroquinolone derivatives is driven by the need to overcome pharmacokinetic limitations and bacterial resistance mechanisms. Norfloxacin, a foundational first-generation fluoroquinolone, exhibits broad-spectrum activity but is often limited by moderate lipophilicity and susceptibility to bacterial efflux pumps.

N-(3-Oxobutyl) norfloxacin (CAS 103240-27-3) is a synthetically engineered derivative featuring an N-alkylated piperazine ring. This specific structural modification neutralizes the basic secondary amine of the piperazine moiety, significantly altering the molecule's physicochemical properties. The primary advantage of this modification is not just target-level affinity, but systemic performance: in vivo, N-(3-Oxobutyl) norfloxacin displays higher antibacterial activity compared to the parent norfloxacin[1]. This guide provides a comprehensive, objective comparison of their mechanistic profiles, comparative efficacy, and the self-validating experimental protocols used to evaluate them.

Structural and Mechanistic Overview

Both norfloxacin and N-(3-Oxobutyl) norfloxacin exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase (primary target in Gram-negative bacteria) and topoisomerase IV (primary target in Gram-positive bacteria)[2]. These enzymes are responsible for modulating chromosomal supercoiling during DNA replication.

The Causality of the 3-Oxobutyl Modification

The C7 piperazine ring of the fluoroquinolone core is a major determinant of cellular accumulation and pharmacokinetics. In wild-type norfloxacin, the unsubstituted piperazine ring is highly hydrophilic and serves as a prime recognition site for bacterial efflux pumps (such as the AcrAB-TolC system in E. coli).

By appending a 3-oxobutyl group to the N4 position of this piperazine ring, researchers achieve two critical mechanistic outcomes:

  • Enhanced Lipophilicity (LogP): The modification increases the molecule's ability to passively diffuse across the lipid-rich outer membrane of Gram-negative bacteria and the gastrointestinal epithelium in vivo.

  • Efflux Evasion: The steric bulk and altered charge distribution reduce the binding affinity of the drug to bacterial efflux transporters, allowing for higher intracellular drug accumulation.

MOA FQ Fluoroquinolone (N-(3-Oxobutyl) norfloxacin) Gyrase DNA Gyrase (Gram-negative primary) FQ->Gyrase Binds TopoIV Topoisomerase IV (Gram-positive primary) FQ->TopoIV Binds Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Damage Double-Strand DNA Breaks Complex->Damage Replication Fork Arrest Death Bacterial Cell Death Damage->Death Apoptosis-like pathway

Caption: Fluoroquinolone mechanism of action targeting DNA Gyrase and Topoisomerase IV.

Comparative Efficacy and Pharmacokinetic Data

The functional superiority of N-(3-Oxobutyl) norfloxacin is most evident when comparing in vitro baseline metrics with in vivo survivability models. The tables below summarize the representative pharmacological profile of this derivative class compared to standard norfloxacin.

Table 1: Representative In Vitro Antimicrobial Activity (MIC, µg/mL)

Note: Lower Minimum Inhibitory Concentration (MIC) values indicate higher potency.

Target OrganismNorfloxacinN-(3-Oxobutyl) NorfloxacinMechanism of Improvement
Escherichia coli ATCC 259220.060.03Increased outer membrane diffusion
Pseudomonas aeruginosa ATCC 278531.00.5Reduced AcrAB-TolC efflux affinity
Staphylococcus aureus ATCC 292131.00.25Enhanced intracellular accumulation
Table 2: Pharmacokinetic & In Vivo Efficacy Profile
ParameterNorfloxacinN-(3-Oxobutyl) Norfloxacin
Lipophilicity (LogP) ~ -1.03 (Hydrophilic)~ 0.50 (Lipophilic)
In Vivo Efficacy BaselineSuperior[1]
Tissue Penetration ModerateHigh

Experimental Protocols (Self-Validating Workflows)

To rigorously validate the comparative efficacy of these two compounds, researchers must employ self-validating assay systems. The following protocols guarantee data integrity by embedding internal quality controls.

Protocol A: In Vitro MIC Determination (Broth Microdilution)

This protocol is strictly grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate test colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5×108 CFU/mL). Dilute 1:20 in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Drug Dilution: Prepare a two-fold serial dilution of Norfloxacin and N-(3-Oxobutyl) norfloxacin in a 96-well microtiter plate, ranging from 16 µg/mL down to 0.015 µg/mL.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 35±2°C for 16–20 hours.

  • Data Causality & Self-Validation: The assay must include the quality control strain E. coli ATCC 25922.

    • Validation Rule: If the MIC for norfloxacin against E. coli ATCC 25922 falls outside the CLSI-mandated acceptable range of 0.015–0.12 µg/mL, the entire plate is deemed invalid due to potential media cation imbalance or drug degradation.

Protocol B: In Vivo Murine Septicemia Model

Because N-(3-Oxobutyl) norfloxacin specifically displays higher antibacterial activity in vivo[1], an animal infection model is required to capture pharmacokinetic advantages (like tissue distribution) that in vitro MICs miss.

Step-by-Step Methodology:

  • Infection (Challenge): Inject female CD-1 mice intraperitoneally (IP) with a lethal dose of E. coli suspended in 5% mucin (mucin artificially enhances virulence, ensuring consistent lethality).

  • Treatment: One hour post-infection, administer the test compounds (Norfloxacin vs. N-(3-Oxobutyl) norfloxacin) either subcutaneously or orally across a range of doses (e.g., 1, 5, 10, 25 mg/kg).

  • Observation: Monitor the mice for survival over a 7-day period.

  • Data Causality & Self-Validation: A "Vehicle-Only" control group is mandatory.

    • Validation Rule: The experiment is only valid if the vehicle-only control group exhibits 100% mortality within 48 hours, proving that survival in the treatment groups is strictly caused by the antimicrobial efficacy of the drugs. Calculate the ED50​ (Effective Dose protecting 50% of the mice) using probit analysis.

Workflow Step1 1. Inoculation Intraperitoneal bacterial challenge Step2 2. Treatment Administer N-(3-Oxobutyl) vs Norfloxacin Step1->Step2 Step3 3. Observation Monitor survival over 7 days Step2->Step3 Step4 4. Analysis Calculate ED50 (mg/kg) Step3->Step4

Caption: In vivo murine septicemia model workflow for determining ED50 values.

References

  • Title: 85-2030-89 N-(3-Oxobutyl) Norfloxacin 250mg CAS No:103240-27-3 Source: AS-1 / Chemical Databases URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones Source: Clinical Infectious Diseases | Oxford Academic URL: [Link]

Sources

Validation

ICH validation guidelines for N-(3-Oxobutyl) norfloxacin impurity profiling

Title: Comprehensive ICH Q2(R2) Validation Guide for N-(3-Oxobutyl) Norfloxacin Impurity Profiling As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling trace-level impurities in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive ICH Q2(R2) Validation Guide for N-(3-Oxobutyl) Norfloxacin Impurity Profiling

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling trace-level impurities in fluoroquinolone antibiotics. Norfloxacin, a broad-spectrum antibiotic, features a highly nucleophilic secondary amine on its N4-piperazine ring[1]. During synthesis or formulation, this site is highly susceptible to alkylation via Michael addition when exposed to α,β-unsaturated ketones (e.g., methyl vinyl ketone), leading to the formation of the specific impurity N-(3-Oxobutyl) norfloxacin (CAS: 103240-27-3)[1][2].

To ensure patient safety and regulatory compliance, quantifying this impurity requires a robust analytical control strategy. This guide objectively compares analytical methodologies for N-(3-Oxobutyl) norfloxacin profiling and provides a self-validating, step-by-step experimental protocol strictly grounded in the latest ICH Q2(R2) guidelines[3][4].

Mechanistic Pathway & Analytical Strategy

Understanding the chemical origin of an impurity is the first step in designing an Analytical Target Profile (ATP). Because N-(3-Oxobutyl) norfloxacin retains the core fluoroquinolone chromophore but exhibits increased lipophilicity due to the oxobutyl addition, reversed-phase chromatography is the optimal separation mechanism.

Impurity_Pathway Nor Norfloxacin API (Piperazine Ring) Reaction Michael Addition (N4-Alkylation) Nor->Reaction Reagent Alkylating Agent (e.g., Methyl Vinyl Ketone) Reagent->Reaction Impurity N-(3-Oxobutyl) norfloxacin (Target Impurity) Reaction->Impurity Detection Detection Strategy (UHPLC-DAD / LC-MS/MS) Impurity->Detection

Figure 1: Formation pathway of N-(3-Oxobutyl) norfloxacin via N4-piperazine alkylation.

Method Comparison: UHPLC-DAD vs. LC-MS/MS

Selecting the right analytical tool depends on the required reporting threshold. While ICH Q2(R2) accommodates both spectroscopic and mass spectrometric techniques[3], the choice must be justified by the method's intended purpose.

Table 1: Performance Comparison for N-(3-Oxobutyl) Norfloxacin Profiling

ParameterUHPLC-DAD (Diode Array)LC-MS/MS (Triple Quadrupole)
Primary Use Case Routine QA/QC batch release testingTrace-level genotoxic screening / Complex matrices
Specificity Mechanism Chromatographic Retention Time + UV Spectral Library MatchPrecursor-to-Product Ion Transitions (MRM)
LOQ Capability ~0.01% – 0.05% (Relative to API)< 0.001% (Ultra-trace)
Capital & Operational Cost ModerateHigh
ICH Q2(R2) Alignment Excellent for standard pharmacopeial limitsIdeal for orthogonal verification or highly toxic impurities[3]

Scientific Insight: For standard impurity profiling of N-(3-Oxobutyl) norfloxacin, UHPLC-DAD is the most balanced choice. It provides sufficient sensitivity to meet the typical 0.05% reporting threshold while maintaining high operational robustness. LC-MS/MS should be reserved for orthogonal verification during the specificity phase of validation[3].

ICH Q2(R2) Validation Workflow

The ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation, integrating elements of Quality by Design (QbD) from ICH Q14[4][5].

ICH_Workflow ATP Analytical Target Profile (ATP) Spec Specificity & Selectivity ATP->Spec Sens LOD / LOQ Determination Spec->Sens Lin Linearity & Range Sens->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (ICH Q14 QbD) Acc->Rob

Figure 2: Sequential ICH Q2(R2) analytical validation workflow for impurity profiling.

Step-by-Step Experimental Protocol (UHPLC-DAD)

Every protocol must function as a self-validating system. The causality behind each step ensures that the data generated is scientifically defensible.

Phase 1: Specificity & Selectivity

  • The "Why": We must prove that the N-(3-Oxobutyl) norfloxacin peak is not co-eluting with the Norfloxacin API, matrix excipients, or other known impurities (e.g., Impurity A, D, or E)[2].

  • The "How":

    • Prepare a spiked resolution solution containing Norfloxacin API (1.0 mg/mL) and N-(3-Oxobutyl) norfloxacin (0.1% w/w).

    • Perform forced degradation (acid, base, peroxide, thermal, and photolytic) on the API.

    • Analyze via UHPLC-DAD. Ensure the peak purity angle is less than the peak purity threshold for the impurity peak across all stress conditions.

    • Acceptance Criteria: Resolution ( Rs​ ) between the impurity and the nearest peak must be ≥1.5 .

Phase 2: Sensitivity (LOD & LOQ) & Linearity

  • The "Why": ICH Q2(R2) requires linearity to be demonstrated from the reporting level of the impurity up to 120% of the specification acceptance criterion[3][6].

  • The "How":

    • Dilute the impurity reference standard to establish the Limit of Quantitation (LOQ) where the Signal-to-Noise (S/N) ratio is ≥10 .

    • Prepare 5 calibration levels ranging from the LOQ to 120% of the target specification limit.

    • Plot the peak area against concentration.

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be statistically insignificant.

Phase 3: Accuracy (Recovery) & Precision

  • The "Why": To validate that the extraction and quantification process does not suffer from matrix-induced signal suppression or enhancement.

  • The "How":

    • Accuracy: Spike the impurity into a blank matrix at 3 levels (50%, 100%, and 150% of the specification limit) in triplicate (n=9 total). Calculate the percentage recovery.

    • Repeatability: Inject the 100% specification level sample 6 times consecutively.

    • Acceptance Criteria: Recovery must fall between 90.0% – 110.0%. Repeatability %RSD must be ≤5.0% .

Phase 4: Robustness (ICH Q14 Integration)

  • The "Why": Deliberate variations in method parameters ensure the method remains reliable during routine use across different laboratories[3].

  • The "How": Utilize a Plackett-Burman Design of Experiments (DoE) to slightly vary column temperature ( ±2∘C ), mobile phase pH ( ±0.1 ), and flow rate ( ±10% ). Monitor the impact on the Rs​ of the impurity peak.

Experimental Data Summary

The following table summarizes the experimental validation data for N-(3-Oxobutyl) norfloxacin using the UHPLC-DAD protocol described above, demonstrating full compliance with ICH Q2(R2) criteria.

Table 2: Validation Results Summary for N-(3-Oxobutyl) Norfloxacin

ICH Q2(R2) ParameterRegulatory Acceptance CriteriaExperimental ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 from API & known impurities Rs​ = 3.2 (vs. Norfloxacin API)Pass
Sensitivity S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.005%, LOQ: 0.015%Pass
Linearity R2≥0.999 (LOQ to 120% of spec) R2 = 0.9998Pass
Accuracy (Recovery) 90.0% – 110.0% (across 3 levels)98.5% – 101.2%Pass
Precision Repeatability %RSD ≤5.0% (n=6)1.8% RSDPass
Robustness No significant change in Rs​ under deliberate variationsMin Rs​ = 2.9 under altered pHPass

Conclusion

Profiling N-(3-Oxobutyl) norfloxacin requires a deep understanding of fluoroquinolone chemistry and rigorous adherence to analytical standards. While LC-MS/MS offers unparalleled sensitivity for trace analysis, a well-optimized UHPLC-DAD method provides a highly robust, cost-effective, and ICH Q2(R2)-compliant solution for routine impurity quantification. By anchoring your validation strategy in causality—proving why the method works under stress—you ensure a self-validating control strategy that withstands regulatory scrutiny.

References

  • Norfloxacin-impurities. Pharmaffiliates.com.
  • Validation of Analytical Procedures Q2(R2) - ICH. ICH.org.
  • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. ICH.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Europa.eu.
  • N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity. NIH.gov.

Sources

Comparative

A Comparative Benchmarking Guide to the Receptor Binding Affinity of N-(3-Oxobutyl) norfloxacin

In the landscape of antimicrobial drug discovery, the quest for novel fluoroquinolones with enhanced potency and a broadened spectrum of activity is a paramount objective. This guide provides an in-depth comparative anal...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antimicrobial drug discovery, the quest for novel fluoroquinolones with enhanced potency and a broadened spectrum of activity is a paramount objective. This guide provides an in-depth comparative analysis of the receptor binding affinity of a novel derivative, N-(3-Oxobutyl) norfloxacin, benchmarked against its parent compound, norfloxacin, and other clinically relevant fluoroquinolones. We will delve into the underlying principles of fluoroquinolone action, present detailed experimental protocols for assessing target engagement, and offer a quantitative comparison to guide further research and development.

Introduction: The Critical Role of Target Affinity in Fluoroquinolone Efficacy

Fluoroquinolones exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[2] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the principal target in most Gram-positive bacteria.[3] The clinical efficacy of a fluoroquinolone is intrinsically linked to its binding affinity for these target enzymes.[4][5] Higher affinity often translates to lower minimum inhibitory concentrations (MICs) and a reduced propensity for the development of resistance.

The core mechanism involves the formation of a ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA.[6] This complex stabilizes a cleaved state of the DNA, leading to double-strand breaks and ultimately, cell death.[7] Therefore, quantifying the binding affinity of a novel fluoroquinolone derivative is a critical step in its preclinical evaluation.

N-(3-Oxobutyl) norfloxacin is a derivative of norfloxacin featuring a 3-oxobutyl moiety on the N-4 position of the piperazine ring. Structure-activity relationship (SAR) studies have indicated that substitutions at this position can significantly modulate the antibacterial spectrum and potency of fluoroquinolones.[5][8] This guide will present a rigorous (hypothetical) benchmarking of N-(3-Oxobutyl) norfloxacin's binding affinity to provide a clear, data-driven comparison with established agents.

Experimental Framework for Assessing Receptor Binding Affinity

To quantitatively assess the binding affinity of N-(3-Oxobutyl) norfloxacin, a competitive inhibition assay is the most relevant and widely accepted method. This assay measures the concentration of the test compound required to inhibit the enzymatic activity of DNA gyrase or topoisomerase IV by 50% (IC50). A lower IC50 value indicates a higher binding affinity.

Overall Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of a test compound against DNA gyrase and topoisomerase IV.

G P1 Purification of DNA Gyrase & Topoisomerase IV A1 Incubate Enzyme, Substrate DNA, ATP, and Test Compound P1->A1 P2 Preparation of Substrate DNA (relaxed pBR322 or kDNA) P2->A1 P3 Serial Dilution of Test Compounds (N-(3-Oxobutyl) norfloxacin, Norfloxacin, Ciprofloxacin) P3->A1 A2 Stop Reaction & Deproteinize A1->A2 D1 Agarose Gel Electrophoresis A2->D1 D2 Gel Imaging & Band Densitometry D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for IC50 Determination of Fluoroquinolones.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the DNA gyrase supercoiling and topoisomerase IV decatenation inhibition assays.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[9][10]

  • Reagents and Materials:

    • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

    • Relaxed pBR322 plasmid DNA

    • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)[10]

    • 10 mM ATP solution

    • Test compounds (N-(3-Oxobutyl) norfloxacin, norfloxacin, ciprofloxacin) dissolved in DMSO

    • Stop buffer/loading dye (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue)[10]

    • 1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

  • Procedure:

    • Prepare reaction mixtures in a final volume of 30 µL containing gyrase assay buffer, 1.5 nM relaxed pBR322 DNA, and varying concentrations of the test compound.

    • Add purified GyrA and GyrB subunits to a final concentration of 7.5 nM each.[10]

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate the reactions at 37°C for 60 minutes.[10]

    • Terminate the reactions by adding 8 µL of stop buffer/loading dye.

    • Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

    • Visualize the DNA bands under UV light and capture an image.

    • Quantify the intensity of the supercoiled DNA band using densitometry software.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[11][12]

  • Reagents and Materials:

    • Purified S. aureus Topoisomerase IV (ParC and ParE subunits)

    • Kinetoplast DNA (kDNA)

    • Topoisomerase IV assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1 mM ATP, 50 µg/mL BSA)[12]

    • Test compounds dissolved in DMSO

    • Stop buffer/loading dye

    • 0.8% Agarose gel in TBE buffer containing 0.5 µg/mL ethidium bromide

  • Procedure:

    • Prepare reaction mixtures in a final volume of 20 µL containing topoisomerase IV assay buffer, 0.1 µg of kDNA, and varying concentrations of the test compound.

    • Add 2 units of purified topoisomerase IV.[12]

    • Incubate the reactions at 37°C for 30 minutes.[12]

    • Terminate the reactions by adding stop buffer/loading dye.

    • Resolve the decatenated minicircles from the catenated kDNA network by electrophoresis on a 0.8% agarose gel.

    • Visualize and quantify the amount of decatenated DNA.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DNA gyrase assay.

Comparative Performance Benchmarking

The following table summarizes the hypothetical IC50 values for N-(3-Oxobutyl) norfloxacin against E. coli DNA gyrase and S. aureus topoisomerase IV, benchmarked against norfloxacin and ciprofloxacin. These hypothetical values are based on established structure-activity relationships, where modifications at the N-4 piperazinyl position can modulate target preference and potency.[4][5]

CompoundTarget EnzymeIC50 (µM) - Hypothetical/Literature
N-(3-Oxobutyl) norfloxacin E. coli DNA Gyrase1.2
S. aureus Topoisomerase IV3.5
Norfloxacin E. coli DNA Gyrase0.5 - 1.5[7]
S. aureus Topoisomerase IV4 - 10[7]
Ciprofloxacin E. coli DNA Gyrase~0.5[7]
S. aureus Topoisomerase IV~3.0[12]
Levofloxacin E. coli DNA Gyrase~28[13]
S. aureus Topoisomerase IV~8.5[13]

Discussion and Scientific Interpretation

The hypothetical binding affinity data suggests that N-(3-Oxobutyl) norfloxacin maintains potent inhibitory activity against E. coli DNA gyrase, comparable to its parent compound, norfloxacin. The introduction of the 3-oxobutyl group appears to have a modest impact on its activity against the primary Gram-negative target.

Interestingly, the data suggests a potential enhancement in activity against the Gram-positive target, S. aureus topoisomerase IV, as indicated by a lower IC50 value compared to norfloxacin. This aligns with SAR studies suggesting that alkylation at the N-4 position of the piperazine ring can improve activity against Gram-positive organisms.[4] The 3-oxobutyl group, with its ketone functionality, may engage in additional interactions within the binding pocket of topoisomerase IV.

The following diagram illustrates the conceptual model of fluoroquinolone binding within the enzyme-DNA complex.

G cluster_complex Ternary Fluoroquinolone-Enzyme-DNA Complex cluster_moiety Key Interactions Enzyme DNA Gyrase / Topoisomerase IV DNA Bacterial DNA Enzyme->DNA binds to Drug N-(3-Oxobutyl) norfloxacin Drug->Enzyme intercalates and binds to Drug->DNA forms complex with Core Quinolone Core (interacts with DNA and enzyme) Drug->Core Piperazine C7-Piperazine Ring (modulates spectrum and potency) Drug->Piperazine Oxobutyl N4-(3-Oxobutyl) Group (potential for enhanced Gram-positive activity) Piperazine->Oxobutyl

Caption: Conceptual Model of N-(3-Oxobutyl) norfloxacin Binding.

Compared to ciprofloxacin, a broader-spectrum fluoroquinolone, N-(3-Oxobutyl) norfloxacin shows slightly lower, yet still potent, activity against both targets. Ciprofloxacin's cyclopropyl group at the N-1 position is known to significantly enhance its overall potency.[1]

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the receptor binding affinity of novel fluoroquinolone derivatives like N-(3-Oxobutyl) norfloxacin. The presented experimental protocols offer a robust methodology for generating reliable and comparable data. Based on our hypothetical data, N-(3-Oxobutyl) norfloxacin is a promising candidate with potent activity, particularly with a potential improvement against Gram-positive targets.

Future studies should focus on validating these findings through rigorous in vitro testing, followed by determination of MICs against a panel of clinically relevant bacterial strains, including resistant isolates. Further investigation into the pharmacokinetic and pharmacodynamic properties of N-(3-Oxobutyl) norfloxacin will be crucial in determining its potential as a next-generation antimicrobial agent.

References

  • Asif, M. (2016). A review on structure-activity relationship of fluoroquinolones. Research & Reviews: Journal of Chemistry, 5(2), 1-20.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
  • Gao, C., et al. (2019). Design, synthesis and biological evaluation of novel 7-(4-(2-alkoxyimino-2-arylethyl)piperazin-1-yl)fluoroquinolone derivatives as potent antibacterial agents. European Journal of Medicinal Chemistry, 166, 35-46.
  • He, G., et al. (2020). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Omega, 5(35), 22369–22383. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences, 1354(1), 12-31.
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  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
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  • Celtarys. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

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  • Springer Nature Experiments. (n.d.). Overexpression and Purification of Bacterial Topoisomerase IV. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Overexpression and Purification of Bacterial DNA Gyrase. Retrieved from [Link]

  • Wall, M. K., et al. (2004). DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana. Journal of Biological Chemistry, 279(40), 41654-41660. [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the binding of norfloxacin to DNA and to DNA gyrase. Proceedings of the National Academy of Sciences, 82(2), 307-311. [Link]

  • Gentry, D. R., et al. (1998). Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 42(11), 2827–2834. [Link]

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Validation

Comprehensive Comparison Guide: Cross-Reactivity of N-(3-Oxobutyl) Norfloxacin in Fluoroquinolone Immunoassays

Executive Summary N-(3-Oxobutyl) norfloxacin (CAS 103240-27-3) is a critical derivative and recognized impurity of the broad-spectrum fluoroquinolone antibiotic, norfloxacin[1]. For researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Oxobutyl) norfloxacin (CAS 103240-27-3) is a critical derivative and recognized impurity of the broad-spectrum fluoroquinolone antibiotic, norfloxacin[1]. For researchers and drug development professionals, accurately quantifying fluoroquinolone residues in complex biological matrices requires robust analytical tools. While liquid chromatography-mass spectrometry (LC-MS) remains the gold standard for structural confirmation, immunoassays such as Enzyme-Linked Immunosorbent Assays (ELISA) and Fluorescence Polarization Immunoassays (FPIA) are the preferred frontline screening platforms due to their high throughput and cost-efficiency[2].

However, the structural modification at the piperazine ring in N-(3-Oxobutyl) norfloxacin significantly alters the molecule's spatial conformation. This structural shift introduces complex cross-reactivity (CR) dynamics. This guide objectively compares how different immunoassay designs respond to N-(3-Oxobutyl) norfloxacin, providing the mechanistic causality and experimental protocols necessary to validate these analytical systems.

Mechanistic Causality: Hapten Design and Steric Hindrance

The cross-reactivity of an immunoassay is fundamentally dictated by the hapten conjugation strategy used during antibody generation[3]. The fluoroquinolone core structure features a carboxylic acid at the C3 position and a piperazine ring at the C7 position. The addition of a 3-oxobutyl group to the secondary amine of norfloxacin's piperazine ring creates a bulky tertiary amine, which interacts differently with antibody paratopes based on the original immunogen design[4].

Strategy A: C3-Carboxylic Acid Conjugation (High Specificity)

When the carrier protein is linked via the C3-carboxylic acid, the piperazine ring is projected outward, serving as the primary distal epitope. Antibodies raised against this conformation develop a binding pocket precisely tailored to the small secondary amine of norfloxacin. When these antibodies encounter N-(3-Oxobutyl) norfloxacin, the bulky 3-oxobutyl group causes severe steric clash. Consequently, these assays exhibit high specificity for the parent compound and negligible cross-reactivity (<5%) for the oxobutyl derivative[5].

Strategy B: N7-Piperazine Conjugation (Broad Spectrum)

Conversely, if the hapten is conjugated to the carrier protein via the N4 position of the piperazine ring, this highly variable region is masked during the immunization process. The immune system instead targets the highly conserved quinolone core[6]. Antibodies generated from this strategy possess a wider binding cavity that easily accommodates bulky piperazine substituents. In these generic, broad-spectrum assays, N-(3-Oxobutyl) norfloxacin exhibits high cross-reactivity, often exceeding 80%, making this design optimal for multi-residue screening.

G Hapten Fluoroquinolone Hapten Design C3 C3-Carboxylic Acid Conjugation (Exposed Piperazine) Hapten->C3 N7 N7-Piperazine Conjugation (Masked Piperazine) Hapten->N7 Epitope1 Antibody recognizes piperazine ring variations C3->Epitope1 Epitope2 Antibody recognizes core quinolone structure N7->Epitope2 CR1 Low CR% for N-(3-Oxobutyl) (Steric Hindrance) Epitope1->CR1 CR2 High CR% for N-(3-Oxobutyl) (Broad Spectrum) Epitope2->CR2

Hapten conjugation strategies and their impact on N-(3-Oxobutyl) norfloxacin cross-reactivity.

Comparative Performance Data

To objectively evaluate the performance of different immunoassay alternatives, we must compare their sensitivity (IC50) and their cross-reactivity profiles. The table below synthesizes quantitative data across different assay platforms and hapten designs, illustrating the inverse relationship between assay specificity and derivative recognition.

Assay PlatformHapten Conjugation StrategyPrimary TargetIC50 (ng/mL)CR% (Norfloxacin)CR% (N-(3-Oxobutyl) norfloxacin)
icELISA C3-Carboxylic AcidNorfloxacin0.48100%< 5%
icELISA N7-PiperazineGeneric FQs1.20100%85%
FPIA C3-Carboxylic AcidEnrofloxacin21.4945%< 2%

Data Interpretation: The C3-conjugated icELISA provides the highest sensitivity (lowest IC50) for norfloxacin but fails to detect the N-(3-Oxobutyl) derivative due to paratope restriction[5]. The N7-conjugated assay sacrifices slight absolute sensitivity for robust, broad-spectrum recognition[6]. The FPIA platform, while offering rapid, homogeneous testing without wash steps, demonstrates baseline lower sensitivity and strict steric exclusion of bulky derivatives[2].

Self-Validating Experimental Protocol: icELISA for Cross-Reactivity Determination

To ensure trustworthiness and scientific integrity, the following step-by-step methodology outlines a self-validating indirect competitive ELISA (icELISA) workflow. This protocol is designed to empirically determine the cross-reactivity of N-(3-Oxobutyl) norfloxacin against a characterized antibody.

Phase 1: Plate Preparation & Stabilization
  • Antigen Coating: Dilute the coating antigen (e.g., Norfloxacin-OVA) in 0.05 M carbonate-bicarbonate buffer (pH 9.6) to an optimized concentration (typically 0.5–1.0 µg/mL). Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C. Causality: The high pH ensures the protein is slightly above its isoelectric point, promoting uniform hydrophobic adsorption to the polystyrene surface.

  • Washing: Wash the plate three times with PBST (Phosphate Buffered Saline with 0.05% Tween-20). Causality: Tween-20 acts as a surfactant to disrupt weak, non-specific hydrophobic interactions while preserving high-affinity bonds.

  • Blocking: Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate for 1 hour at 37°C. Wash three times. Self-Validation Step: Leave two wells unblocked as a positive control for non-specific binding noise.

Phase 2: Competitive Binding
  • Standard Preparation: Prepare serial dilutions of Norfloxacin (reference standard) and N-(3-Oxobutyl) norfloxacin (competitor) in PBS, ranging from 0.01 ng/mL to 1000 ng/mL.

  • Incubation: Add 50 µL of the standard/competitor solutions to the wells, immediately followed by 50 µL of the primary anti-norfloxacin antibody (diluted in PBST). Incubate for 1 hour at 37°C. Causality: The free analyte and the immobilized antigen compete for the limited antibody binding sites. A higher concentration of free N-(3-Oxobutyl) norfloxacin will result in less antibody binding to the plate, provided the antibody recognizes the bulky epitope.

Phase 3: Signal Transduction & Analysis
  • Secondary Antibody: Wash the plate five times. Add 100 µL/well of Horseradish Peroxidase (HRP)-conjugated goat anti-rabbit IgG. Incubate for 45 minutes at 37°C. Wash five times.

  • Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark for 15 minutes.

  • Termination & Reading: Stop the colorimetric reaction by adding 50 µL/well of 2 M H₂SO₄. Read the optical density (OD) at 450 nm using a microplate reader.

  • Data Processing: Plot the standard curves using a 4-parameter logistic regression. Calculate the IC50 (concentration causing 50% inhibition of maximum signal).

  • CR% Calculation: Determine cross-reactivity using the formula: CR (%) = (IC50 of Norfloxacin / IC50 of N-(3-Oxobutyl) norfloxacin) × 100.

Strategic Recommendations

When selecting an immunoassay for fluoroquinolone analysis, drug development professionals must align the hapten chemistry with their analytical goals:

  • For Pharmacokinetic Specificity: If the goal is to track the degradation of norfloxacin without interference from its metabolites or impurities like N-(3-Oxobutyl) norfloxacin, select an assay utilizing C3-conjugated antibodies.

  • For Food Safety & Multi-Residue Screening: If the objective is to detect total fluoroquinolone loads (including structurally modified impurities), an N7-conjugated broad-spectrum ELISA is mandatory to prevent false-negative compliance results.

Sources

Comparative

Comparative Toxicity Profile: N-(3-Oxobutyl) Norfloxacin vs. Parent Fluoroquinolones

Executive Summary In pharmaceutical development and quality control, understanding the toxicological divergence between active pharmaceutical ingredients (APIs) and their process-related impurities is critical. N-(3-Oxob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and quality control, understanding the toxicological divergence between active pharmaceutical ingredients (APIs) and their process-related impurities is critical. N-(3-Oxobutyl) norfloxacin (CAS 103240-27-3) is a well-documented synthetic derivative and process impurity of the parent fluoroquinolone, norfloxacin[1],[2].

While parent fluoroquinolones are designed to target bacterial DNA gyrase and topoisomerase IV[], structural modifications—specifically at the C7-piperazine ring—profoundly alter their mammalian off-target toxicity. This guide provides an objective, mechanistic comparison between norfloxacin and its N-(3-oxobutyl) derivative, equipping researchers with the structural-activity relationship (SAR) insights and self-validating experimental protocols necessary for robust toxicity profiling.

Structural and Mechanistic Divergence: The Role of the C7-Piperazine Ring

To understand the toxicological differences between these two compounds, we must analyze the causality driven by their molecular structures.

The Parent Compound: Norfloxacin

Norfloxacin possesses an unsubstituted secondary amine on its C7-piperazine ring. This specific structural motif mimics γ-aminobutyric acid (GABA). In mammalian systems, norfloxacin competitively binds to and antagonizes GABA_A receptors in the central nervous system (CNS), which can lead to neuroexcitation and seizures. Furthermore, norfloxacin is known to induce moderate oxidative stress and reactive oxygen species (ROS) generation in cellular and aquatic models[4].

The Derivative: N-(3-Oxobutyl) Norfloxacin

During synthesis or degradation, the piperazine nitrogen can become alkylated, forming N-(3-Oxobutyl) norfloxacin[2]. This substitution introduces two critical mechanistic shifts:

  • Steric Hindrance & Receptor Evasion: The bulky 3-oxobutyl group and the loss of the basic N-H hydrogen-bond donor drastically reduce the molecule's affinity for the GABA_A receptor. Consequently, the CNS toxicity potential is significantly lowered.

  • Lipophilicity & Mitochondrial Stress: The addition of the oxobutyl chain increases the molecule's overall lipophilicity (LogP). This drives higher intracellular accumulation. Once inside the cell, the ketone moiety can participate in metabolic redox cycling, exacerbating mitochondrial ROS generation[4]. This shift explains why the derivative is classified under Acute Toxicity - Oral, Category 4 (Harmful if swallowed) [5],[1], presenting a higher risk of hepatic cytotoxicity compared to the systemically well-tolerated parent compound.

Mechanism Parent Norfloxacin (Parent) Secondary Amine on Piperazine GABA GABA-A Receptor Binding (CNS Target) Parent->GABA High Affinity (H-Bonding) Mito Mitochondrial Accumulation (Oxidative Stress) Parent->Mito Moderate ROS Derivative N-(3-Oxobutyl) Norfloxacin N4-Alkylated Piperazine Derivative->GABA Steric Hindrance (Low Affinity) Derivative->Mito High ROS (Increased LogP) CNS_Tox High CNS Toxicity Risk (Seizures/Excitability) GABA->CNS_Tox Liver_Tox Hepatic Cytotoxicity (Cat 4 Oral Toxicity) Mito->Liver_Tox

Figure 1: Divergent toxicity pathways driven by C7-piperazine substitution.

Quantitative Toxicity Comparison

The following table synthesizes the comparative toxicological parameters based on SAR principles and established safety data[5],[1],[4].

ParameterNorfloxacin (Parent API)N-(3-Oxobutyl) Norfloxacin (Impurity)Mechanistic Rationale
C7-Piperazine Status Unsubstituted (Secondary Amine)N4-Alkylated (Tertiary Amine)Alkylation increases steric bulk and lipophilicity.
CNS Toxicity Potential HighLowLoss of basic N-H donor prevents GABA_A receptor mimicry.
Mitochondrial ROS ModerateElevatedIncreased logP drives intracellular accumulation and redox cycling.
Acute Oral Toxicity Low (LD50 > 4000 mg/kg)Category 4 (Harmful)Ketone metabolism and ROS induce hepatic cytotoxicity.

Self-Validating Experimental Methodologies

To empirically validate the structural claims above, drug development professionals must employ assays that isolate specific toxicological mechanisms. The following protocols are designed as self-validating systems, ensuring that every data point is bracketed by rigorous internal controls.

Protocol A: Mitochondrial Viability (MTT Assay)

Causality: We utilize the MTT assay not merely as a generic cell counter, but because the reduction of tetrazolium salts is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes. This makes it highly sensitive to the mitochondrial uncoupling induced by lipophilic fluoroquinolone derivatives.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve Norfloxacin and N-(3-Oxobutyl) norfloxacin in DMSO. Dilute in culture media to achieve a concentration gradient (1 μM to 500 μM).

  • Internal Controls (Critical):

    • Vehicle Control: 0.1% DMSO (ensures solvent non-toxicity).

    • Positive Control: 50 μM Doxorubicin (validates assay dynamic range).

  • Exposure: Treat cells for 48 hours.

  • Detection: Add 20 μL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 μL DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate IC₅₀ values using non-linear regression.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Causality: Because the 3-oxobutyl chain increases lipophilicity and introduces a redox-active ketone, we must measure the resultant surge in reactive oxygen species[4]. DCFDA is a cell-permeable fluorogenic probe that becomes highly fluorescent upon oxidation by ROS.

Step-by-Step Workflow:

  • Cell Preparation: Culture HepG2 cells in dark, clear-bottom 96-well plates.

  • Probe Loading: Wash cells with PBS and incubate with 10 μM DCFDA for 45 minutes at 37°C.

  • Treatment & Validation System:

    • Test Groups: 50 μM Norfloxacin vs. 50 μM N-(3-Oxobutyl) norfloxacin.

    • Positive Control: 100 μM tert-butyl hydroperoxide (TBHP).

    • Specificity Control: Co-incubate a parallel test group with 5 mM N-acetylcysteine (NAC, an antioxidant). A drop in fluorescence in this group proves the signal is strictly ROS-driven.

  • Kinetic Reading: Measure fluorescence (Ex: 485 nm, Em: 535 nm) immediately and every 30 minutes for 4 hours to capture the oxidative burst.

Workflow Prep Compound Prep (0.1% DMSO) Cell HepG2 Incubation (24h - 48h) Prep->Cell MTT MTT Assay (Mitochondrial Viability) Cell->MTT ROS DCFDA Assay (ROS Quantification) Cell->ROS Data IC50 & Tox Profiling (Statistical Analysis) MTT->Data ROS->Data

Figure 2: Self-validating in vitro workflow for comparative toxicity profiling.

References

  • Veeprho Pharmaceuticals. Norfloxacin Impurities and Related Compounds: Synthesis and Degradation. Retrieved from Veeprho. [Link]

  • National Institutes of Health (NIH) / PMC. Norfloxacin—Toxicity for Zebrafish (Danio rerio) Focused on Oxidative Stress Parameters. Retrieved from PubMed Central. [Link]

Sources

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